Technical Documentation Center

2-Amino-3,5-dibromo-6-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3,5-dibromo-6-methoxybenzoic acid
  • CAS: 1694214-74-8

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Profiling of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

Executive Overview 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS No. 1694214-74-8) is a highly functionalized, halogenated aromatic intermediate critical to the development of advanced pharmaceutical entities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS No. 1694214-74-8) is a highly functionalized, halogenated aromatic intermediate critical to the development of advanced pharmaceutical entities. It serves as a foundational building block in the synthesis of targeted protein degraders (PROTACs), molecular glues, and specific receptor modulators. The presence of two orthogonal functional handles (the bromo groups) alongside a carboxylic acid and an aniline moiety makes this compound exceptionally versatile for downstream cross-coupling and amidation reactions.

This technical guide provides a comprehensive, self-validating methodology for the regioselective dibromination of 2-amino-6-methoxybenzoic acid, detailing the mechanistic causality, step-by-step experimental protocols, and analytical standards required to ensure high-fidelity synthesis.

Mechanistic Rationale: Synergistic Regioselectivity

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) utilizing N-Bromosuccinimide (NBS) as the source of electrophilic bromine (Br⁺). The regioselectivity of this reaction is dictated by the "perfect storm" of electronic directing effects on the starting material's benzene ring, a phenomenon well-documented in the synthesis of complex heterobifunctional ligands and antimicrobial agents .

  • The Amino Group (-NH₂ at C2): Acts as a strong electron-donating group (EDG) via resonance (+M effect). It heavily activates the ring and directs incoming electrophiles to its ortho (C3) and para (C5) positions.

  • The Methoxy Group (-OCH₃ at C6): Acts as a secondary EDG (+M effect), directing electrophiles to its ortho (C5) and para (C3) positions.

  • The Carboxyl Group (-COOH at C1): Acts as an electron-withdrawing group (-M effect), which deactivates the ring but directs to the meta positions (C3 and C5).

Because all three functional groups synergistically direct electron density to the C3 and C5 carbons, the EAS reaction proceeds with absolute regiocontrol. The C4 position remains electronically isolated (meta to both EDGs) and sterically hindered, preventing tribromination.

Regioselectivity SM 2-Amino-6-methoxybenzoic acid (Starting Material) NH2 -NH2 Group (Strong EDG) SM->NH2 Directs EAS OCH3 -OCH3 Group (EDG) SM->OCH3 Directs EAS C3 C3 Position (Activated) NH2->C3 Ortho Effect C5 C5 Position (Activated) NH2->C5 Para Effect OCH3->C3 Para Effect OCH3->C5 Ortho Effect Product 2-Amino-3,5-dibromo- 6-methoxybenzoic acid C3->Product + NBS C5->Product + NBS

Fig 1: Synergistic regioselectivity directing bromination exclusively to C3 and C5 positions.

Experimental Methodology: Self-Validating Protocol

To achieve high purity and yield, N-Bromosuccinimide (NBS) is prioritized over elemental bromine (Br₂). NBS provides a controlled release of Br⁺, minimizing the oxidative degradation of the sensitive aniline moiety—a standard practice in the synthesis of advanced protein degraders .

The following protocol is designed as a self-validating system, incorporating strict thermal controls and In-Process Controls (IPC) to prevent over-reaction.

Reagents & Materials
  • Starting Material (SM): 2-Amino-6-methoxybenzoic acid (1.00 eq)

  • Reagent: N-Bromosuccinimide (NBS) (2.05 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (10 volumes)

  • Quench: 5% Aqueous Sodium Thiosulfate (Na₂S₂O₃) (20 volumes)

Step-by-Step Workflow
  • Dissolution: Charge a clean, dry glass-lined reactor with 2-amino-6-methoxybenzoic acid (1.00 eq) and DMF (10 vol). Stir at 250 RPM until a homogeneous solution is achieved.

  • Thermal Control (Causality): Cool the reaction mixture to 0–5 °C using an ice-water bath. Why: Lowering the temperature suppresses the oxidative degradation of the aniline group and controls the highly exothermic nature of the initial electrophilic attack.

  • Electrophile Addition: Add NBS (2.05 eq) portion-wise over 45 minutes, maintaining the internal temperature strictly below 10 °C. Why: Portion-wise addition prevents thermal runaway and ensures that the local concentration of Br⁺ remains low, virtually eliminating the risk of forming polymeric or over-oxidized byproducts.

  • Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours to ensure complete conversion of the monobrominated intermediate to the dibrominated target.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC (UV at 254 nm). Self-Validation: Proceed to the next step only when the unreacted SM and monobromo intermediate are collectively < 1.0%.

  • Chemical Quenching: Pour the reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of 5% Na₂S₂O₃ (20 vol). Why: Thiosulfate instantly reduces any residual electrophilic bromine species to inert bromide ions, locking the reaction state and preventing post-isolation degradation. Simultaneously, the aqueous medium acts as an anti-solvent, precipitating the hydrophobic product.

  • Isolation & Purification: Filter the resulting heavy suspension under vacuum. Wash the filter cake with copious amounts of distilled water (3 × 5 vol) to remove all traces of DMF, succinimide, and inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven at 45–50 °C until the moisture content is ≤ 0.5% w/w.

Workflow Step1 1. Dissolution SM in DMF (0 °C) Step2 2. Electrophile Addition NBS (2.05 eq) portion-wise Step1->Step2 Thermal Control Step3 3. Maturation Stir at RT (2-4 hrs) Step2->Step3 Reaction Progression Step4 4. Quenching Pour into 5% aq. Na2S2O3 Step3->Step4 IPC: HPLC >98% Step5 5. Isolation Filter, Wash, Dry Step4->Step5 Neutralize Excess Br

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the target API.

Analytical Validation & Quantitative Data

To verify the structural integrity and purity of the synthesized 2-amino-3,5-dibromo-6-methoxybenzoic acid, the isolated material must be subjected to a rigorous analytical panel. The disappearance of the C3 and C5 aromatic protons in the ¹H NMR spectrum, leaving only the C4 proton as a distinct singlet, is the primary confirmation of successful regioselective dibromination.

Analytical TechniqueTarget ParameterExpected Result / Specification
HPLC Purity Area %≥ 98.0% (UV detection at 254 nm)
¹H NMR (DMSO-d₆) C4 Aromatic ProtonSinglet, ~7.65 ppm (1H)
¹H NMR (DMSO-d₆) Methoxy (-OCH₃)Singlet, ~3.78 ppm (3H)
¹H NMR (DMSO-d₆) Amino (-NH₂)Broad singlet, ~6.50 ppm (2H, exchangeable)
LC-MS (ESI+) [M+H]⁺ Ionm/z ~324, 326, 328 (1:2:1 isotopic pattern for Br₂)
Karl Fischer (KF) Moisture Content≤ 0.5% w/w

Downstream Applications in Drug Development

The strategic placement of two bromine atoms on the electron-rich benzoic acid scaffold makes this compound an elite precursor for late-stage functionalization :

  • Palladium-Catalyzed Cross-Coupling: The C3 and C5 bromines readily participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the rapid generation of complex bi-aryl or poly-aminated libraries used in high-throughput screening.

  • Amide Bond Formation: Activation of the carboxylic acid (via HATU, EDC/HOBt, or conversion to an acid chloride) enables coupling with diverse amines to yield functionalized benzamides, a structural motif prevalent in neuroactive therapeutics and NOX2 inhibitors.

  • Heterocyclic Scaffolding: The adjacent amino and carboxyl groups can be condensed with orthoesters or phosgene equivalents to yield quinazolinones or benzoxazin-2,4-diones.

References

  • Structure-Based Design, Synthesis, and Study of Potent Inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III as Potential Antimicrobial Agents Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • WIPO Patent WO2021239117A1, Google Patents.
  • Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

Executive Summary 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) is a highly functionalized, poly-substituted anthranilic acid derivative[1]. Characterized by its dense array of orthogonal functional group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) is a highly functionalized, poly-substituted anthranilic acid derivative[1]. Characterized by its dense array of orthogonal functional groups, this compound serves as a critical building block in advanced medicinal chemistry. It is primarily utilized in the synthesis of complex heterocycles, palladium-catalyzed cross-coupling reactions, and as a highly specific reference standard for Active Pharmaceutical Ingredient (API) impurity profiling[2]. This guide details the structural causality, regioselective synthesis, and downstream utility of this specialized molecule.

Physicochemical Properties & Structural Analysis

The molecular architecture of 2-amino-3,5-dibromo-6-methoxybenzoic acid features a fully substituted benzene ring (save for a single proton at C4). The presence of an electron-withdrawing carboxylic acid, electron-donating amino and methoxy groups, and two heavy bromine atoms creates a unique electronic and steric environment that dictates its reactivity.

PropertyValue
Chemical Name 2-Amino-3,5-dibromo-6-methoxybenzoic acid
CAS Number 1694214-74-8
Molecular Formula C8H7Br2NO3
Molecular Weight 324.95 g/mol
Appearance Solid (Off-white to pale yellow powder)
Key Functional Groups Carboxyl (-COOH), Amino (-NH2), Methoxy (-OCH3), Bromo (-Br)

Mechanistic Synthesis Pathway (The "Self-Validating System")

The synthesis of 2-amino-3,5-dibromo-6-methoxybenzoic acid relies on the electrophilic aromatic bromination of its precursor, 2-amino-6-methoxybenzoic acid (CAS: 53600-33-2)[3].

Causality of Regioselectivity

The precursor possesses three distinct directing groups that synergistically activate the C3 and C5 positions, ensuring perfect regioselectivity without the need for complex protecting group strategies:

  • The Amino Group (-NH₂) at C2 is strongly electron-donating via resonance, directing electrophiles to its ortho (C3) and para (C5) positions.

  • The Methoxy Group (-OCH₃) at C6 is also electron-donating, directing to its ortho (C5) and para (C3) positions.

  • The Carboxylic Acid (-COOH) at C1 is deactivating and meta-directing, which also points electrophiles to C3 and C5.

This perfect alignment of electronic effects ensures that bromination occurs exclusively and rapidly at C3 and C5, leaving the C4 position unsubstituted.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; the physical properties of the product naturally drive the reaction to completion and facilitate isolation.

  • Dissolution: Suspend 1.0 equivalent of 2-amino-6-methoxybenzoic acid in glacial acetic acid (AcOH).

    • Causality: AcOH acts as an optimal solvent for electrophilic aromatic substitution, stabilizing the bromonium ion intermediate while remaining unreactive.

  • Bromination: Slowly add 2.05 to 2.15 equivalents of molecular bromine (Br₂) dissolved in AcOH dropwise, maintaining the temperature between 15–20°C.

    • Causality: A slight stoichiometric excess ensures complete dibromination. Strict temperature control (below 25°C) is mandatory to prevent the decarboxylation of the anthranilic acid core—a common degradation pathway for highly electron-rich benzoic acids.

  • In-Process Control (IPC) & Self-Purification: Monitor the reaction via HPLC. The reaction is self-validating; as the dibrominated product forms, its increased molecular weight and hydrophobicity cause it to precipitate out of the acidic solution. This phase separation drives the equilibrium forward and prevents over-reaction or oxidative degradation.

  • Quenching & Isolation: Once the precursor is consumed, quench the reaction by pouring the mixture into ice-cold water containing a mild reducing agent (e.g., sodium bisulfite) to neutralize any unreacted Br₂. Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

SynthesisWorkflow A 2-Amino-6-methoxybenzoic acid (Precursor) B Electrophilic Bromination (Br2 / AcOH) A->B 2.0 - 2.2 eq Bromine C Regioselective Activation (C3 & C5 positions) B->C Synergistic Directing Effects D 2-Amino-3,5-dibromo- 6-methoxybenzoic acid C->D Precipitation & Filtration

Regioselective synthesis workflow of 2-Amino-3,5-dibromo-6-methoxybenzoic acid.

Analytical Characterization & Quality Control

To ensure trustworthiness and regulatory compliance in drug development, the isolated compound must be rigorously characterized to confirm the absence of mono-brominated or decarboxylated impurities.

  • LC-MS: The mass spectrum will display a highly characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) around m/z 323/325/327 in negative ion mode [M-H]⁻.

  • ¹H NMR: Because the ring is substituted at C1, C2, C3, C5, and C6, only the C4 proton remains. The ¹H NMR spectrum will show a distinct singlet for the C4 aromatic proton, a singlet for the methoxy protons (~3.8 ppm), and broad singlets for the exchangeable -NH₂ and -COOH protons. The presence of only a single aromatic proton confirms successful dibromination.

Applications in Drug Development & API Profiling

The strategic placement of halogens and heteroatoms on this scaffold makes it highly valuable in pharmaceutical research[4].

  • API Impurity Profiling: In the large-scale synthesis of pharmaceuticals utilizing functionalized anthranilic acids, halogenated byproducts often emerge due to side reactions. 2-Amino-3,5-dibromo-6-methoxybenzoic acid serves as a critical analytical reference standard to quantify these impurities in API batches, ensuring compliance with ICH guidelines[2].

  • Scaffold for Complex Molecules: The compound is a highly versatile building block. The C-Br bonds at C3 and C5 are prime targets for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl, alkyl, or amine substituents. Furthermore, the adjacent amino and carboxylic acid groups can undergo condensation reactions to form biologically active heterocycles like quinazolinones or benzoxazines.

DownstreamApplications Target 2-Amino-3,5-dibromo- 6-methoxybenzoic acid CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Target->CrossCoupling Reacts at C3/C5 C-Br bonds Heterocycles Heterocycle Synthesis (Quinazolinones) Target->Heterocycles Condensation at -NH2 / -COOH API API Impurity Profiling & Reference Standards Target->API Analytical Standard

Downstream chemical transformations and applications in drug development.

References

  • 1694214-74-8| Chemical Name : 2-Amino-3,5 ... - Pharmaffiliates Source: pharmaffiliates.com URL:1

  • CAS No : 100-35-6 | Product Name : 2-Chloro-N,N-diethylethanamine | Pharmaffiliates Source: pharmaffiliates.com URL:2

  • 2-Amino-6-methoxybenzoic acid | 53600-33-2 - Sigma-Aldrich Source: sigmaaldrich.com URL:3

  • Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:4

Sources

Foundational

Comprehensive Technical Guide: 2-Amino-3,5-dibromo-6-methoxybenzoic Acid (CAS 1694214-74-8) in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern drug discovery, highly functionalized anthranilic acid derivatives serve as privileged scaffolds. 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) is a rigidly st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized anthranilic acid derivatives serve as privileged scaffolds. 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) is a rigidly structured, poly-substituted aromatic building block that offers exceptional versatility for peptidomimetic design and palladium-catalyzed cross-coupling. This whitepaper provides an in-depth, self-validating technical framework for the synthesis, analytical characterization, and downstream application of this critical intermediate, drawing upon established mechanistic principles and API impurity profiling standards[1],[2].

Chemical Identity & Structural Logic

To effectively utilize 2-amino-3,5-dibromo-6-methoxybenzoic acid, one must understand the causality behind its reactivity. The aromatic ring is heavily substituted, leaving only the C4 position with a native proton.

  • Steric Hindrance: The ortho-relationship between the bulky methoxy group (-OCH3) and the carboxylic acid (-COOH) forces the carboxylate out of the aromatic plane, impacting its pKa and reactivity in amide coupling.

  • Orthogonal Reactivity: The presence of two bromine atoms at C3 and C5 provides dual handles for transition-metal-catalyzed functionalization.

  • Electronic Push-Pull: The electron-donating amino and methoxy groups highly activate the ring, which is the foundational logic behind its synthesis via electrophilic aromatic substitution[3].

Table 1: Physicochemical Properties
PropertyValueStructural Significance
IUPAC Name 2-Amino-3,5-dibromo-6-methoxybenzoic acidDefines exact regiochemistry.
CAS Number 1694214-74-8Unique identifier for API impurity tracking[4].
Molecular Formula C8H7Br2NO3High halogen content increases lipophilicity.
Molecular Weight 324.95 g/mol Critical for LC-MS mass profiling.
SMILES O=C(O)C1=C(OC)C(Br)=CC(Br)=C1NUseful for in silico docking and modeling.

Retrosynthetic Strategies & Synthesis Workflows

The most robust route to synthesize this compound is the exhaustive electrophilic aromatic bromination of [5].

SynthesisMap Start 2-Amino-6-methoxybenzoic acid (Precursor) Bromination Electrophilic Bromination (2.05 eq Br2, AcOH, 0 °C) Start->Bromination Regioselective C3/C5 Activation Product 2-Amino-3,5-dibromo- 6-methoxybenzoic acid (CAS: 1694214-74-8) Bromination->Product High Yield (>85%) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C3/C5) Product->Coupling C-Br Functionalization Amidation Amide Bond Formation (Peptidomimetics via -COOH) Product->Amidation Derivatization

Fig 1: Reactivity map and synthetic workflow for 2-Amino-3,5-dibromo-6-methoxybenzoic acid.

Protocol 1: Regioselective Electrophilic Bromination

This protocol is designed as a self-validating system to ensure high yield and prevent over-oxidation.

Materials: 2-Amino-6-methoxybenzoic acid (1.0 eq), Bromine (Br₂, 2.05 eq), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Initiation & Solvation: Dissolve 10.0 g (59.8 mmol) of the precursor in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • Causality: Acetic acid acts as both a solvent and a mild catalyst. It polarizes the Br₂ molecule, enhancing its electrophilicity without the need for a harsh Lewis acid (like FeBr₃)[3].

  • Temperature Control: Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.

    • Causality: The aniline (-NH₂) group is highly sensitive to oxidation. Maintaining near-zero temperatures suppresses oxidative degradation and prevents spontaneous decarboxylation.

  • Electrophile Addition: Add Br₂ (6.3 mL, 122.6 mmol, 2.05 eq) dropwise over 30 minutes.

    • Causality: The strong electron-donating effects of the -NH₂ and -OCH₃ groups direct the incoming electrophiles exclusively to the C3 and C5 positions. Dropwise addition ensures the localized concentration of Br₂ remains low.

  • In-Process Control (Self-Validation): After 2 hours, sample the mixture for RP-HPLC analysis. The reaction is only quenched when the mono-brominated intermediate is <1% by Area Under the Curve (AUC).

  • Quenching & Isolation: Pour the mixture into 300 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃).

    • Causality: NaHSO₃ instantly reduces any unreacted Br₂ to inert bromide ions, halting the reaction precisely.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under vacuum at 40 °C.

Analytical Characterization & Impurity Profiling

In API manufacturing, rigorous impurity profiling is mandated by regulatory bodies. The analytical workflow below ensures absolute structural confirmation[2].

AnalyticalWorkflow Sample Crude Synthesized API or Impurity Mix HPLC RP-HPLC Separation (C18 Column, MeCN/H2O) Sample->HPLC Gradient Elution NMR 1H/13C NMR (Structural Confirmation) Sample->NMR Purified Isolate UV UV/Vis Detection (Diode Array, 254 nm) HPLC->UV Chromophore Analysis MS ESI-LC-MS (Mass Profiling) HPLC->MS m/z 324.95 [M+H]+

Fig 2: Analytical workflow for the characterization and impurity profiling of the target compound.

Protocol 2: LC-MS and NMR Validation
  • Chromatographic Separation: Inject 5 µL of sample (1 mg/mL in MeOH) onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: Formic acid ensures the carboxylic acid remains protonated, preventing peak tailing and improving retention on the hydrophobic stationary phase.

  • Mass Detection (Self-Validating Isotopic Signature): Operate the ESI source in positive ion mode. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, a dibrominated compound will display a highly specific 1:2:1 triplet in the mass spectrum.

Table 2: ESI-LC-MS Isotopic Distribution ([M+H]⁺)
Isotope Combinationm/z ValueRelative AbundanceDiagnostic Significance
⁷⁹Br - ⁷⁹Br324.95~25%Confirms intact molecular ion.
⁷⁹Br - ⁸¹Br326.95~50%Base peak of the isotopic cluster.
⁸¹Br - ⁸¹Br328.95~25%Validates the presence of exactly two bromine atoms.
Table 3: Expected ¹H NMR Shifts (DMSO-d₆)
NucleusShift (ppm)MultiplicityAssignmentCausality / Environment
¹H~3.85Singlet (3H)-OCH₃ (C6)Deshielded by the adjacent oxygen atom.
¹H~6.50Broad Singlet (2H)-NH₂ (C2)Broadened due to quadrupolar relaxation of nitrogen and exchange.
¹H~7.80Singlet (1H)Ar-H (C4)Highly deshielded due to being flanked by two electron-withdrawing bromine atoms.
¹H~13.0Broad Singlet (1H)-COOH (C1)Highly acidic proton, strongly hydrogen-bonded.

Downstream Applications in Medicinal Chemistry

As documented in the [3], highly substituted benzoic acids are critical for developing potent inhibitors and novel therapeutics.

1. Suzuki-Miyaura Cross-Coupling: The C3 and C5 bromines serve as excellent handles for palladium-catalyzed cross-coupling. Because both positions are sterically and electronically distinct (C3 is ortho to the amino group, C5 is ortho to the methoxy group), careful selection of the Pd-ligand complex (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) can achieve regioselective mono-coupling, allowing for the sequential construction of complex biaryl systems.

2. Peptidomimetic Design: The anthranilic acid core is a privileged scaffold. The rigid ortho-relationship between the -COOH and -NH₂ groups forces a specific conformational geometry when incorporated into peptide chains. This makes 2-amino-3,5-dibromo-6-methoxybenzoic acid an ideal "turn-inducer" or conformational restrictor in the design of protease inhibitors and targeted protein degraders.

References

  • [2] Title: CAS No : 1872433-74-3 | Product Name : 4,7,10,13-Tetraoxaheptadec-1-yn-17-oic acid | Pharmaffiliates (API Impurities) Source: Pharmaffiliates URL: [Link]

  • [3] Title: Structure-Based Design, Synthesis, and Study of Potent Inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III as Potential Antimicrobial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

2-Amino-3,5-dibromo-6-methoxybenzoic acid solubility data

An In-Depth Technical Guide to the Solubility Determination of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid for Pharmaceutical Research Introduction 2-Amino-3,5-dibromo-6-methoxybenzoic acid is a substituted anthranilic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Determination of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid for Pharmaceutical Research

Introduction

2-Amino-3,5-dibromo-6-methoxybenzoic acid is a substituted anthranilic acid derivative, a class of compounds that serves as a cornerstone in medicinal chemistry. Anthranilic acids are classical starting materials for synthesizing molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The specific functionalization of this molecule—with bromine atoms, an amine group, and a methoxy group—provides a versatile scaffold for developing novel drug candidates, potentially as kinase inhibitors for oncology or as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

In drug discovery and development, the aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property.[3] It profoundly influences a drug's bioavailability, formulation feasibility, and therapeutic efficacy.[4][5] Poor solubility can lead to unreliable results in in-vitro testing, complex formulation challenges, and ultimately, the failure of a promising drug candidate.[4][6]

Despite its potential, published solubility data for 2-Amino-3,5-dibromo-6-methoxybenzoic acid is scarce. This guide, therefore, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide the theoretical grounding and detailed experimental protocols necessary to empirically determine the solubility of this compound. By synthesizing field-proven methodologies with causal scientific explanations, this document empowers researchers to generate reliable and reproducible solubility data, a crucial step in advancing novel chemical entities through the development pipeline.

Theoretical Framework: Physicochemical Properties Influencing Solubility

A molecule's solubility is not an arbitrary value; it is a direct consequence of its structural and electronic properties. A thorough analysis of the functional groups within 2-Amino-3,5-dibromo-6-methoxybenzoic acid allows us to predict its solubility behavior and design a rational experimental approach.

Molecular Structure Analysis

The structure of 2-Amino-3,5-dibromo-6-methoxybenzoic acid contains several key functional groups that dictate its interactions with various solvents:

  • Carboxylic Acid (-COOH): This acidic group can act as a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents like water, ethanol, and methanol.

  • Amino Group (-NH₂): This basic group is also a hydrogen bond donor and acceptor, further enhancing affinity for polar solvents.

  • Dibromo Substituents (-Br): The two bromine atoms are large and electron-withdrawing. They increase the molecular weight and lipophilicity (fat-solubility) of the molecule, which tends to decrease solubility in water but may increase it in less polar organic solvents.

  • Methoxy Group (-OCH₃): The ether linkage can act as a hydrogen bond acceptor, contributing moderately to polarity.

The interplay between the hydrophilic (water-loving) amino and carboxylic acid groups and the lipophilic (fat-loving) dibrominated aromatic ring suggests that the compound will exhibit limited solubility in both highly polar (water) and highly nonpolar (hexane) solvents, with optimal solubility likely found in solvents of intermediate polarity.

The Critical Role of pH

The presence of both an acidic carboxylic acid group and a basic amino group makes 2-Amino-3,5-dibromo-6-methoxybenzoic acid an amphoteric substance. Its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[7][8] This relationship can be understood through Le Châtelier's principle.[8][9]

  • In Acidic Solutions (Low pH): The amino group will be protonated to form -NH₃⁺. The molecule will carry a net positive charge, and its salt form will likely be more soluble in water than the neutral form. Adding acid increases the solubility of salts containing basic anions.[8][10][11]

  • In Basic Solutions (High pH): The carboxylic acid group will be deprotonated to form -COO⁻. The molecule will carry a net negative charge, and this anionic salt form will also likely exhibit increased aqueous solubility.[9]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻), where the positive and negative charges cancel out. At or near the pI, the molecule typically exhibits its minimum aqueous solubility due to the lack of a net charge and strong intermolecular interactions in the solid state.

Caption: Conceptual diagram of pH's effect on the net charge and solubility of an amphoteric molecule.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[12][13] This technique is widely accepted in the pharmaceutical industry for its reliability and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[14][15] The method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[16]

Principle

The core principle involves suspending an excess amount of the solid compound in a specific solvent and agitating the mixture at a constant temperature for a sufficient duration to reach thermodynamic equilibrium.[12] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method.[16]

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for generating accurate solubility data.

1. Preparation of Saturated Solution:

  • Action: Weigh an amount of 2-Amino-3,5-dibromo-6-methoxybenzoic acid into a series of clear glass vials with screw caps. Add a precise volume (e.g., 5 mL) of the chosen solvent to each vial.
  • Causality & Expertise: An excess of solid is critical to ensure that the solution becomes fully saturated.[12][16] A common practice is to add enough solid so that a visible amount remains undissolved at the end of the experiment. Using multiple vials per solvent allows for time-point analysis to confirm that equilibrium has been reached.

2. Equilibration:

  • Action: Place the sealed vials in a constant-temperature orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the vials for a predetermined period.
  • Causality & Expertise: Continuous agitation ensures maximum contact between the solid and the solvent, accelerating the dissolution process. An equilibration time of 24 to 72 hours is standard.[4][16] To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the last two time points.[15]

3. Phase Separation:

  • Action: Once equilibration is complete, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
  • Causality & Expertise: This step is crucial to separate the saturated solution from any undissolved microparticles.[16] Centrifugation prior to filtration can also be employed to pellet the majority of the solid.[16] The filter material must be validated to ensure it does not absorb the solute, which would lead to an underestimation of solubility.

4. Quantification of Solute:

  • Action: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample.
  • Causality & Expertise: Dilution is almost always necessary as the saturated solution will likely be too concentrated for direct analysis.[13] Precise dilution is paramount for accurate back-calculation of the original solubility. The concentration is then determined using a pre-validated analytical method, as described in Section 4.0.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Preparation [label="1. Preparation\nAdd excess solid to a known\nvolume of solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibration [label="2. Equilibration\nAgitate at constant temperature\n(e.g., 24-72 hours).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="3. Phase Separation\nCentrifuge and/or filter\n to get clear supernatant.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="4. Quantification\nDilute and analyze filtrate\nusing HPLC or UV-Vis.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End\n(Solubility Value)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Preparation; Preparation -> Equilibration; Equilibration -> Separation; Separation -> Analysis; Analysis -> End; }

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[16]

Analytical Quantification

The accuracy of the solubility measurement is entirely dependent on the method used to quantify the dissolved solute. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common techniques.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its high specificity, sensitivity, and wide dynamic range.[17] It physically separates the analyte of interest from any potential impurities or degradants before quantification, ensuring that only the target compound is measured.

  • Methodology: A calibration curve is first generated by preparing a series of standard solutions of 2-Amino-3,5-dibromo-6-methoxybenzoic acid at known concentrations and plotting their peak area response versus concentration. The filtered and diluted sample from the solubility experiment is then injected, and its concentration is determined by interpolating its peak area from the calibration curve.[16]

UV-Vis Spectrophotometry

UV-Vis is a simpler and faster technique but is less specific than HPLC. It is suitable if the compound has a strong chromophore (which, as an aromatic compound, it does) and if there are no other components in the solution (e.g., excipients, impurities) that absorb light at the same wavelength.[17]

  • Methodology: Similar to HPLC, a calibration curve is established by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λ_max). The absorbance of the appropriately diluted sample is then measured, and its concentration is calculated using the Beer-Lambert law via the calibration curve.[12]

Caption: Workflow for the analytical quantification of the dissolved solute.

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all generated solubility data should be summarized in a structured table. This allows for easy interpretation of the compound's behavior across different conditions.

Table 1: Solubility Data for 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
pH 1.2 Buffer 37 Experimental Value Calculated Value
pH 4.5 Buffer 37 Experimental Value Calculated Value
pH 6.8 Buffer 37 Experimental Value Calculated Value
Deionized Water 25 Experimental Value Calculated Value
Methanol 25 Experimental Value Calculated Value
Ethanol 25 Experimental Value Calculated Value
Acetonitrile 25 Experimental Value Calculated Value
Dimethyl Sulfoxide (DMSO) 25 Experimental Value Calculated Value

| Hexane | 25 | Experimental Value | Calculated Value |

Note: The molecular weight of C₈H₇Br₂NO₃ is 324.96 g/mol .

Interpretation: The collected data should be analyzed in the context of the theoretical principles outlined in Section 2.0. For example, one would expect to see significantly higher solubility in the acidic (pH 1.2) and basic (pH 6.8) buffers compared to the pH 4.5 buffer, which may be closer to the compound's isoelectric point.[8] Furthermore, based on the "like dissolves like" principle, higher solubility is anticipated in polar organic solvents like methanol and DMSO compared to a nonpolar solvent like hexane.[16]

Conclusion

Understanding the solubility of 2-Amino-3,5-dibromo-6-methoxybenzoic acid is a prerequisite for its successful development as a pharmaceutical intermediate or API. In the absence of published data, a systematic and rigorous empirical determination is required. The shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable pathway to generate high-quality, thermodynamic solubility data.[13] This guide has detailed the theoretical considerations and provided a validated, step-by-step protocol to empower researchers in this endeavor. The resulting data will be invaluable for guiding formulation strategies, predicting in vivo behavior, and ultimately unlocking the full therapeutic potential of this promising molecule.

References

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson+. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. BioAssay Systems. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Ghavami, R., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-bromo-3-methoxybenzoic Acid. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • Forte, S., et al. (n.d.). Amino Acids in the Development of Prodrugs. PMC. Retrieved from [Link]

  • Rautio, J., et al. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Amino-3,5-dibromo-6-methoxybenzoic acid

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-3,5-dibromo-6-methoxybenzoic acid. Designed for researchers, scientists, and prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-3,5-dibromo-6-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of NMR spectra based on the compound's unique molecular structure and substituent effects. It further outlines a detailed, field-proven experimental protocol for sample preparation and data acquisition. The guide culminates in a thorough interpretation of the expected spectral data, offering a robust framework for the structural characterization of this and similar polysubstituted aromatic compounds.

Introduction

The Significance of Substituted Benzoic Acids

Substituted benzoic acid derivatives are cornerstone scaffolds in medicinal chemistry and materials science. Their versatile chemical handles and rigid aromatic core allow for the precise tuning of electronic and steric properties, making them integral to the design of novel therapeutic agents and functional materials. 2-Amino-3,5-dibromo-6-methoxybenzoic acid, with its dense and varied functionalization, represents a complex yet illustrative example for structural analysis. The precise characterization of such molecules is paramount, as even minor structural ambiguities can significantly impact biological activity or material performance.

The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] By probing the magnetic environments of atomic nuclei—primarily ¹H and ¹³C—NMR provides unparalleled insight into the molecular framework.[1] For a complex molecule like 2-Amino-3,5-dibromo-6-methoxybenzoic acid, 1D and 2D NMR experiments are not merely confirmatory but essential for mapping the precise connectivity and electronic landscape of the molecule.

Molecular Structure and Predicted NMR Characteristics

A priori analysis of molecular structure is a critical first step in designing NMR experiments and interpreting the resulting spectra. The electronic effects of each substituent dictate the chemical environment, and thus the chemical shift, of each nucleus.

Structural Analysis and Substituent Effects

The subject molecule is a hexasubstituted benzene ring, which presents a fascinating interplay of electronic effects:

  • -COOH (Carboxylic Acid): A meta-directing, strong electron-withdrawing group (EWG) that will significantly deshield nearby nuclei.

  • -NH₂ (Amino): An ortho, para-directing, strong electron-donating group (EDG) that will shield nearby nuclei.

  • -Br (Bromo) x2: Halogens are deactivating yet ortho, para-directing. They exert a strong inductive electron-withdrawing effect, leading to deshielding.

  • -OCH₃ (Methoxy): An ortho, para-directing, strong electron-donating group (EDG) that will cause significant shielding.[2]

The absence of molecular symmetry means that every carbon atom in the molecule is unique and should, in principle, give rise to a distinct signal in the ¹³C NMR spectrum.[3]

Molecular Structure with Carbon Numbering

For clarity in spectral assignment, the carbon atoms are numbered according to IUPAC nomenclature for benzoic acid derivatives.

Caption: Structure of 2-Amino-3,5-dibromo-6-methoxybenzoic acid with carbon numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be deceptively simple due to the high degree of substitution, with four distinct signals expected.

  • Aromatic Proton (H4): The sole proton on the aromatic ring is at the C4 position. With no adjacent protons, it will appear as a singlet . Its chemical shift will be a composite of shielding effects from the para-amino group and deshielding effects from the two meta-bromo groups and the ortho-carboxylic acid group.[4]

  • Carboxylic Acid Proton (-COOH): This highly deshielded proton will appear as a broad singlet at a very low field (δ 10-13 ppm). It is readily exchangeable with deuterium upon addition of D₂O.

  • Amino Protons (-NH₂): These protons will typically appear as a broad singlet. Their chemical shift is variable and they are also exchangeable with D₂O.

  • Methoxy Protons (-OCH₃): This group will give rise to a sharp, well-defined singlet, integrating to three protons.[5]

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, eight distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C7): This carbon is in a highly deshielded environment and is expected in the δ 165-185 ppm region.[6][7][8]

  • Aromatic Carbons (C1-C6): These six carbons will appear in the typical aromatic region (δ 110-160 ppm), though the exact shifts will be heavily influenced by the substituents.[8]

    • Carbons bonded to electronegative atoms (Br, O, N) will have their shifts modulated accordingly.

    • C4 will be the only protonated aromatic carbon, a fact that can be confirmed experimentally using DEPT or HSQC techniques.

    • The other five aromatic carbons (C1, C2, C3, C5, C6) are quaternary and will likely show weaker signals.[6]

  • Methoxy Carbon (C8): This aliphatic carbon bonded to an oxygen will appear significantly upfield, typically in the δ 55-65 ppm range.[2]

Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Rationale for Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the preferred solvent. Its high polarity is excellent for dissolving polar compounds like benzoic acids, and its ability to form hydrogen bonds helps to sharpen the signals of exchangeable protons (like -COOH and -NH₂), making them more easily observable compared to in CDCl₃.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[3][10] If TMS is not added, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.

Step-by-Step Sample Preparation Protocol

This protocol is designed to ensure a homogeneous sample free of particulate matter, which is critical for acquiring high-resolution spectra.[11]

  • Weighing: Accurately weigh 5-10 mg of 2-Amino-3,5-dibromo-6-methoxybenzoic acid for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[9][12]

  • Solvation: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[13]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is essential.[9]

  • Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has a small, tight plug of glass wool or a specialized NMR filter at its tip. Filter the solution directly into a clean, dry 5 mm NMR tube.[11] This step removes any suspended particles that would degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Mixing: Invert the tube several times to ensure the solution is thoroughly mixed and has no concentration gradient.[12]

Experimental Workflow Diagram

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate mix Cap & Mix filtrate->mix load Load Sample into Spectrometer mix->load tune Tune & Shim load->tune acquire Acquire Spectra (1D & 2D) tune->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectra (to TMS or Solvent) process->reference assign Assign Peaks reference->assign

Caption: A standard workflow for NMR sample preparation, data acquisition, and analysis.

Recommended NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR (for confirmation):

    • HSQC: To correlate protons directly to the carbons they are attached to. This will definitively identify the C4-H4 pair.[14][15]

    • HMBC: To see correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary carbons by correlating them to nearby protons (e.g., correlating the methoxy protons to C6 and C5).[14]

Spectral Interpretation and Data Analysis

The following tables summarize the predicted chemical shifts and assignments based on established principles of NMR spectroscopy.

Analysis of the ¹H NMR Spectrum
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Notes
A11.0 - 13.0broad singlet1H-COOHHighly deshielded acidic proton. Signal disappears on D₂O exchange.
B~7.8singlet1HH4 (Aromatic)The only aromatic proton. Appears as a singlet due to no adjacent protons.[10]
C5.0 - 6.5broad singlet2H-NH₂Exchangeable protons with a variable chemical shift. Signal disappears on D₂O exchange.
D~3.9singlet3H-OCH₃Characteristic sharp singlet for a methoxy group attached to an aromatic ring.[16]

Table 1: Predicted ¹H NMR assignments for 2-Amino-3,5-dibromo-6-methoxybenzoic acid in DMSO-d₆.

Analysis of the ¹³C NMR Spectrum
Signal LabelPredicted δ (ppm)Carbon TypeAssignmentRationale & Notes
1~168Quaternary (C=O)C7 (-COOH)Typical chemical shift for a carboxylic acid carbonyl carbon.[17][18]
2~155QuaternaryC6 (-OCH₃)Shielded by the strong electron-donating methoxy group.
3~148QuaternaryC2 (-NH₂)Shielded by the strong electron-donating amino group.
4~135CHC4The only protonated aromatic carbon. Confirmed by DEPT/HSQC.
5~125QuaternaryC1 (-COOH)Deshielded by the attached carboxylic acid group.
6~115QuaternaryC5 (-Br)Position influenced by multiple substituents.
7~110QuaternaryC3 (-Br)Position influenced by multiple substituents.
8~60CH₃C8 (-OCH₃)Typical shift for an aromatic methoxy carbon.[2]

Table 2: Predicted ¹³C NMR assignments for 2-Amino-3,5-dibromo-6-methoxybenzoic acid in DMSO-d₆.

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundational data, complex molecules demand further validation.[19] 2D NMR techniques provide the necessary correlational evidence for definitive assignments.[14][15][20]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a single cross-peak in the aromatic region, correlating the proton signal at ~7.8 ppm (H4) with the carbon signal at ~135 ppm (C4). It would also show a cross-peak correlating the methoxy protons (~3.9 ppm) to the methoxy carbon (~60 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to assigning the quaternary carbons. For instance, the methoxy protons (H at C8) would show correlations to C6 (two bonds away) and potentially C5 (three bonds away). The aromatic proton (H4) would show correlations to C3, C5, C2, and C6, thus locking in the assignments of the entire aromatic ring.

Conclusion

The NMR spectroscopic characterization of 2-Amino-3,5-dibromo-6-methoxybenzoic acid is a prime example of applying fundamental principles to a complex, polysubstituted system. A logical, predictive approach based on substituent effects allows for an initial interpretation of the ¹H and ¹³C spectra. This is then solidified by a robust experimental protocol designed to yield high-quality, unambiguous data. For molecules of this complexity, the integration of 1D and 2D NMR techniques is not just best practice; it is essential for ensuring the scientific integrity of the structural assignment, a critical requirement for any research or development endeavor.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). University of St Andrews. Retrieved from [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved from [Link]

  • 2D NMR Introduction. (n.d.). University of California, Davis. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Cao, C., Wang, L., & Cao, C. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Marinković, A. D., et al. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Chemistry & Chemical Engineering Quarterly, 19(1), 67-78.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • APPENDIX 2. (n.d.). MIT DSpace. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved from [Link]

  • ¹H NMR spectrum of benzoic acid-1-methyl allyl ester and... (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. (2023, September 4). National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

The Strategic Functionalization of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid: A Technical Guide for Advanced Organic Synthesis

Executive Summary 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS No. 1694214-74-8) is a highly functionalized, poly-substituted aromatic building block[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS No. 1694214-74-8) is a highly functionalized, poly-substituted aromatic building block[1][2]. Featuring an anthranilic acid core flanked by two reactive bromine atoms and an electron-donating methoxy group, this molecule serves as a privileged scaffold for the discovery of novel therapeutics and advanced materials. This technical whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and strategic applications of this compound in the synthesis of complex heterocycles, particularly quinazolinones and highly conjugated tetrahydroacridines.

Structural Profiling & Reactivity Mapping

The synthetic utility of 2-Amino-3,5-dibromo-6-methoxybenzoic acid stems from the orthogonal reactivity of its functional groups:

  • The Anthranilic Acid Core (C1-COOH, C2-NH₂): This ortho-relationship is the textbook precursor for dehydrative cyclizations. It is primed for the assembly of biologically active nitrogen-containing heterocycles, such as benzoxazinones and quinazolinones.

  • Dual Halogen Handles (C3-Br, C5-Br): The presence of two bromine atoms enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The C5 position is generally more electronically activated for oxidative addition by palladium catalysts, while the C3 position experiences significant steric shielding from the adjacent amino group, allowing for potential site-selective functionalization.

  • The C6-Methoxy Group (-OCH₃): Acting as a strong electron-donating group via resonance, the methoxy moiety enriches the electron density of the aromatic ring. This not only influences the photophysical properties of downstream conjugated products but also provides critical steric bulk that dictates the regioselectivity of incoming electrophiles.

Workflow Start 2-Amino-3,5-dibromo- 6-methoxybenzoic acid Benzox Benzoxazinone Intermediate Start->Benzox Acylation & Cyclization Acridine Tetrahydroacridine Core Start->Acridine POCl3 + Cyclohexanone Quinaz Quinazolinone Scaffolds Benzox->Quinaz Primary Amine Condensation Coupled Cross-Coupled Fluorophores Acridine->Coupled Pd-Catalyzed Cross-Coupling

Workflow mapping the divergent synthetic applications of the dibromo-anthranilic acid scaffold.

Pathway A: Assembly of Polyfunctional Quinazolinone Scaffolds

Quinazolinones derived from halogenated anthranilic acids are highly sought after in medicinal chemistry for their potent antimicrobial, anti-inflammatory, and antihistaminic properties[3][4].

Mechanistic Causality: Direct condensation of an anthranilic acid with an amide to form a quinazolinone requires exceptionally harsh thermal conditions, which often leads to the degradation or debromination of the starting material. To circumvent this, the synthesis is strategically routed through a benzoxazinone intermediate . By reacting the starting material with an acyl chloride or acetic anhydride, the carboxylic acid is activated and cyclized with the amine[5]. This self-validating intermediate is highly electrophilic at the lactone carbonyl, making it highly susceptible to nucleophilic attack by primary amines. Subsequent ring-opening and dehydrative ring-closure proceed smoothly under mild reflux, preserving the fragile C3/C5 bromine handles for late-stage functionalization.

Mechanism A Anthranilic Acid Derivative B N-Acyl Intermediate A->B R-COCl C Benzoxazinone B->C -H2O (Cyclodehydration) D Amide Open-Ring Intermediate C->D R'-NH2 (Nucleophilic) E Quinazolinone D->E -H2O (Ring Closure)

Mechanistic sequence of quinazolinone assembly via a self-validating benzoxazinone intermediate.

Pathway B: Palladium-Catalyzed Cross-Couplings & Acridine Synthesis

The dibromo-nature of this scaffold allows for the rapid generation of highly conjugated systems, such as 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, which exhibit unique photophysical and fluorescent properties[6][7].

Mechanistic Causality: The synthesis utilizes Phosphorus oxychloride ( POCl3​ ) as a dual-action reagent. When the dibromoanthranilic acid is reacted with cyclohexanone, POCl3​ drives the necessary cyclodehydration to form the acridine core while simultaneously chlorinating the C9 position. This specific pathway is chosen because it locks the molecular geometry into a rigid, planar acridine system while leaving the C3 and C5 bromines completely intact[8]. These bromines can then be subjected to a double Suzuki-Miyaura or Sonogashira cross-coupling to install extended π -conjugated aryl or alkynyl groups, tuning the HOMO/LUMO energy levels of the resulting fluorophore[9].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each transformation through distinct physical or spectroscopic changes before proceeding.

Protocol 1: Synthesis of a Dibromo-Quinazolinone Derivative

Adapted from established protocols for halogenated anthranilic acids [5][5].

Step 1: Benzoxazinone Formation

  • Dissolve 1.0 equivalent of 2-Amino-3,5-dibromo-6-methoxybenzoic acid in anhydrous pyridine (or dioxane) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath to prevent exothermic degradation.

  • Slowly add 1.1 equivalents of the desired acyl chloride ( R-COCl ) dropwise with continuous stirring.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation Check: Pour the mixture into crushed ice. A distinct precipitate must form. Filter and analyze via IR spectroscopy; the presence of a sharp lactone carbonyl stretch at ∼1760 cm−1 confirms successful cyclization.

Step 2: Quinazolinone Ring Closure

  • Suspend the validated benzoxazinone intermediate in glacial acetic acid.

  • Add 1.2 equivalents of a primary amine ( R’-NH2​ ) and heat under reflux for 6–8 hours.

  • Validation Check: Monitor via TLC. The highly polar open-ring amide intermediate will temporarily appear before converting to the less polar quinazolinone product.

  • Cool the mixture to precipitate the crude product. Recrystallize from hot ethanol. A shift in the IR carbonyl stretch from ∼1760 cm−1 to an amide stretch at ∼1680 cm−1 validates the final structure.

Protocol 2: Double Sonogashira Cross-Coupling for Fluorophore Synthesis

Adapted from the synthesis of tetrahydroacridines [6][6][8].

  • Core Assembly: Stir the starting benzoic acid (1.0 eq) and cyclohexanone (1.1 eq) in an ice bath. Carefully add POCl3​ and heat under reflux for 4 hours. Neutralize with aqueous NaHCO3​ and extract with dichloromethane to yield the 9-chloro-tetrahydroacridine intermediate.

  • Cross-Coupling: In a Schlenk tube, combine the intermediate (1.0 eq), an arylacetylene (2.5 eq), Pd(PPh3​)4​ (0.6 mol %), and CuI (1.2 mol %) in diisopropylethylamine (DIPEA).

  • Degas the mixture via three freeze-pump-thaw cycles and heat at 80°C for 3 hours.

  • Validation Check: Spot the reaction mixture on a TLC plate and expose it to 365 nm UV light. The emergence of a highly fluorescent spot indicates successful π -conjugation extension via double coupling.

Quantitative Data Presentation

The efficiency of cross-coupling on dibromoanthranilic acid-derived scaffolds is highly dependent on the electronic nature of the coupling partner. The table below summarizes benchmark yields for double-coupling reactions on analogous 3,5-dibromo systems, providing a predictive baseline for the 6-methoxy derivative[6][9].

Reaction TypeCatalyst SystemCoupling Partner (Substrate)Temp / TimeYield (%)
Double Sonogashira Pd(PPh3​)4​ / CuI Phenylacetylene80°C / 3h86%
Double Sonogashira Pd(PPh3​)4​ / CuI 4-Methoxyphenylacetylene80°C / 3h93%
Double Sonogashira Pd(PPh3​)4​ / CuI 4-(Trifluoromethyl)phenylacetylene80°C / 3h75%
Double Suzuki-Miyaura Pd(PPh3​)4​ / K3​PO4​ Phenylboronic Acid100°C / 4h89%
Double Suzuki-Miyaura Pd(PPh3​)4​ / K3​PO4​ 4-Methoxyphenylboronic Acid100°C / 4h95%
Double Suzuki-Miyaura Pd(PPh3​)4​ / K3​PO4​ 4-(Trifluoromethoxy)phenylboronic Acid100°C / 6h57%

Note: Electron-donating groups on the coupling partner significantly enhance the reaction kinetics and overall yield, whereas strong electron-withdrawing groups necessitate longer reaction times and result in diminished yields.

References

  • Synthesis and H1-Antihistaminic activity of some 3-[(N,N-Dialkylamino)alkyl]-6-halo-2-thio-4(3H)-Quinazolinones. ResearchGate. 3

  • 2-Amino-3-bromo-5-chlorobenzoic acid Technical Guide. BenchChem. 5

  • 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry. 6

  • Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Semantic Scholar. 9

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. J-Stage.4

Sources

Foundational

2-Amino-3,5-dibromo-6-methoxybenzoic Acid: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction Substituted anthranilic acids are a cornerstone in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted anthranilic acids are a cornerstone in the synthesis of a diverse array of heterocyclic compounds, which form the backbone of many therapeutic agents.[1] Their inherent bifunctionality, possessing both a carboxylic acid and an amino group in a strategic ortho arrangement, allows for a variety of cyclization strategies to construct fused heterocyclic systems. Among these, quinazolinones and their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4]

This technical guide focuses on the utility of a specifically substituted precursor, 2-amino-3,5-dibromo-6-methoxybenzoic acid , as a valuable building block for the synthesis of novel, highly functionalized quinazolinone and quinazoline heterocycles. The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of the final compounds. This guide provides a comprehensive overview of the synthesis of this building block, its conversion into key heterocyclic intermediates and final products, and the potential applications of these compounds in drug discovery.

Physicochemical Properties and Spectroscopic Analysis of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

PropertyValue
CAS Number 1694214-74-8[5]
Molecular Formula C₈H₇Br₂NO₃
Molecular Weight 324.95 g/mol [5]
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, singlets for the methoxy and amino protons, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield region (typically >165 ppm). The carbons attached to bromine will be shifted to higher field compared to their non-brominated counterparts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and C-Br stretching in the fingerprint region.[9]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺ will be observed, along with potential fragmentation patterns corresponding to the loss of H₂O, CO, and CO₂.[10]

Synthesis of the Building Block: 2-Amino-3,5-dibromo-6-methoxybenzoic Acid (Proposed Route)

Synthesis_of_Building_Block start 2-Amino-6-methoxybenzoic acid intermediate 2-Amino-3,5-dibromo-6-methoxybenzoic acid start->intermediate Br₂, Acetic Acid

Caption: Proposed synthesis of the title building block.

Proposed Experimental Protocol:

Synthesis of 2-Amino-3,5-dibromo-6-methoxybenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-6-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. The solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-amino-3,5-dibromo-6-methoxybenzoic acid.

Causality of Experimental Choices: The use of acetic acid as a solvent provides a polar medium for the reaction. The bromination is carried out at a low temperature initially to control the exothermic reaction and improve regioselectivity. The excess of bromine ensures the dibromination of the aromatic ring, activated by the amino and methoxy groups.

Synthesis of Heterocycles from 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

The strategic placement of the amino and carboxylic acid groups in 2-amino-3,5-dibromo-6-methoxybenzoic acid makes it an excellent precursor for the synthesis of quinazolinone heterocycles. Two primary and efficient methods are presented here.

Synthesis of 6,8-dibromo-7-methoxy-4(3H)-quinazolinones via the Benzoxazinone Intermediate

A common and versatile two-step approach involves the initial formation of a benzoxazinone, which then readily reacts with various nucleophiles to yield a library of substituted quinazolinones.[9][14]

Step 1: Synthesis of 6,8-dibromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

The reaction with acetic anhydride serves to both acetylate the amino group and effect the cyclodehydration to form the benzoxazinone ring.

Benzoxazinone_Synthesis start 2-Amino-3,5-dibromo-6- methoxybenzoic acid product 6,8-Dibromo-7-methoxy-2-methyl- 4H-3,1-benzoxazin-4-one start->product Acetic Anhydride, Reflux

Caption: Synthesis of the benzoxazinone intermediate.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-amino-3,5-dibromo-6-methoxybenzoic acid (1 equivalent) and acetic anhydride (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to reflux for 2-4 hours.

  • Work-up: After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure. The resulting solid residue is triturated with a non-polar solvent like hexane or ether to induce precipitation.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 6,8-dibromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.[7]

Step 2: Synthesis of 3-Substituted-6,8-dibromo-7-methoxy-2-methyl-4(3H)-quinazolinones

The benzoxazinone intermediate is a reactive electrophile that readily undergoes ring-opening and subsequent recyclization upon reaction with primary amines.

Quinazolinone_from_Benzoxazinone start 6,8-Dibromo-7-methoxy-2-methyl- 4H-3,1-benzoxazin-4-one product 3-Substituted-6,8-dibromo-7-methoxy- 2-methyl-4(3H)-quinazolinone start->product R-NH₂, Solvent, Heat

Caption: Synthesis of substituted quinazolinones.

General Experimental Protocol:

  • Reaction Setup: A mixture of 6,8-dibromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (e.g., hydrazine hydrate, aniline, benzylamine; 1.1-2 equivalents) is dissolved in a suitable solvent such as ethanol, acetic acid, or pyridine.

  • Heating: The reaction mixture is heated to reflux for 3-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is washed with a suitable solvent and can be purified by recrystallization. For example, the reaction with hydrazine hydrate in ethanol yields 3-amino-6,8-dibromo-7-methoxy-2-methyl-4(3H)-quinazolinone.[9]

Synthesis of 6,8-dibromo-7-methoxy-4(3H)-quinazolinone via the Niementowski Reaction

The Niementowski reaction is a classical one-pot method for the synthesis of 4(3H)-quinazolinones directly from anthranilic acids and amides, most commonly formamide for the unsubstituted C2 position.[15]

Niementowski_Reaction start 2-Amino-3,5-dibromo-6- methoxybenzoic acid product 6,8-Dibromo-7-methoxy- 4(3H)-quinazolinone start->product Formamide, Heat

Caption: The Niementowski quinazolinone synthesis.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-amino-3,5-dibromo-6-methoxybenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents) is placed in a round-bottom flask.

  • Heating: The mixture is heated at 150-180 °C for 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into cold water.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[14]

Applications in Drug Discovery and Medicinal Chemistry

The 6,8-dibromo-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous reports on the biological activities of its analogs. The introduction of bromine atoms at positions 6 and 8 has been shown to significantly impact the pharmacological profile of these compounds.[16]

Table 2: Reported Biological Activities of 6,8-Dibromo-quinazolinone Derivatives

Biological ActivityObservations and ExamplesReference(s)
Anti-inflammatory & Analgesic Several 6,8-dibromo-2-phenyl-4(3H)-quinazolinone derivatives have shown potent anti-inflammatory and analgesic activities, in some cases comparable or superior to indomethacin, with reduced ulcerogenic effects.[1][17]
Antimicrobial A variety of 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][16]
Anticancer Derivatives of 6,8-dibromo-4(3H)-quinazolinone have exhibited potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.[15][16][18]

The synthesis of 6,8-dibromo-7-methoxy-quinazolinone derivatives from the title building block provides a platform for the development of new therapeutic agents with potentially enhanced efficacy and selectivity. The bromine atoms can be further elaborated using modern cross-coupling methodologies to introduce a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies.

Conclusion

2-Amino-3,5-dibromo-6-methoxybenzoic acid is a highly functionalized and versatile building block for the synthesis of novel heterocyclic compounds, particularly 6,8-dibromo-7-methoxy-substituted quinazolinones. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear pathway for the preparation of these valuable scaffolds. The significant biological activities reported for related 6,8-dibromo-quinazolinone derivatives underscore the potential of this building block in the discovery and development of new therapeutic agents. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of this promising chemical space.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Amino-3,5-dibromo-6-methoxybenzoic acid in Medicinal Chemistry

Introduction: A Scaffold of Untapped Potential 2-Amino-3,5-dibromo-6-methoxybenzoic acid is a poly-functionalized aromatic compound belonging to the anthranilic acid class of molecules. Anthranilic acid and its analogues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Untapped Potential

2-Amino-3,5-dibromo-6-methoxybenzoic acid is a poly-functionalized aromatic compound belonging to the anthranilic acid class of molecules. Anthranilic acid and its analogues are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] While specific applications of 2-Amino-3,5-dibromo-6-methoxybenzoic acid are not extensively documented in publicly accessible literature, its structural features present a compelling case for its utility as a versatile building block for the synthesis of novel, complex molecules in drug discovery programs.

The strategic placement of an amino group, a carboxylic acid, a methoxy group, and two bromine atoms on the benzene ring offers a rich platform for chemical diversification. The two bromine atoms, in particular, serve as valuable synthetic handles for modern cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold. This document provides an in-depth guide for researchers, outlining the synthetic potential of this compound and providing detailed protocols for its derivatization.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.

PropertyValueSource
CAS Number 1694214-74-8BLDpharm[5]
Molecular Formula C₈H₇Br₂NO₃BLDpharm[5]
Molecular Weight 324.95 g/mol BLDpharm[5]
Appearance Off-white to light yellow solid(Typical)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), and alcohols. Limited solubility in non-polar solvents and water.(Inferred)

The Strategic Value of a Poly-functionalized Scaffold

The power of 2-Amino-3,5-dibromo-6-methoxybenzoic acid in medicinal chemistry lies in the distinct reactivity of its functional groups. Each site can be addressed with a high degree of chemical selectivity, allowing for a systematic and modular approach to library synthesis.

G Scaffold 2-Amino-3,5-dibromo-6-methoxybenzoic acid COOH Carboxylic Acid (-COOH) Scaffold->COOH Position 1 NH2 Amino (-NH2) Scaffold->NH2 Position 2 Br_ortho Ortho Bromine (C3-Br) Scaffold->Br_ortho Position 3 Br_para Para Bromine (C5-Br) Scaffold->Br_para Position 5 OMe Methoxy (-OCH3) Scaffold->OMe Position 6 Amide Amide Bond Formation (EDC, HATU, etc.) COOH->Amide Ester Esterification (Fischer, Mitsunobu) COOH->Ester Acylation N-Acylation / Sulfonylation NH2->Acylation Diazotization Diazotization Reactions NH2->Diazotization Suzuki Suzuki Coupling (Aryl, Heteroaryl) Br_ortho->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Br_para->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Br_para->Sonogashira Modulation Electronic / Steric Modulation OMe->Modulation

Caption: Synthetic utility map of 2-Amino-3,5-dibromo-6-methoxybenzoic acid.

  • Carboxylic Acid (-COOH): This group is a primary site for modification, readily converted into amides or esters.[6] Amide bond formation is arguably the most common reaction in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments to probe structure-activity relationships (SAR).[6] Esterification can be used to create prodrugs or to modify the pharmacokinetic profile of a lead compound.[7]

  • Amino (-NH2): The nucleophilic amino group can be acylated, sulfonated, or used as a handle for the construction of heterocyclic rings. Its electronic and steric environment, ortho to a methoxy group and a bromine atom, influences its reactivity and the conformation of its derivatives.

  • Bromine Atoms (-Br at C3 and C5): These are the key to unlocking the scaffold's potential for complexity generation. As halogen atoms, they are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9][10] This allows for the formation of C-C, C-N, and C-O bonds, respectively, introducing diverse aryl, heteroaryl, alkyl, or alkyne moieties. The differential steric and electronic environments of the C3-Br (ortho to -NH2 and -OCH3) and C5-Br (para to -NH2) may allow for regioselective functionalization under carefully controlled conditions.[11]

  • Methoxy (-OCH3): The methoxy group is a strong electron-donating group, which influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. It also impacts the lipophilicity and metabolic stability of the molecule and can serve as a key hydrogen bond acceptor in ligand-receptor interactions.

Experimental Protocols

The following protocols are representative examples of how 2-Amino-3,5-dibromo-6-methoxybenzoic acid can be derivatized. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond with a primary amine, a foundational reaction in library synthesis.

Reaction Scheme: (Image of the reaction of 2-Amino-3,5-dibromo-6-methoxybenzoic acid with a generic primary amine R-NH2 using EDC/HOBt to form the corresponding amide)

Materials:

  • 2-Amino-3,5-dibromo-6-methoxybenzoic acid

  • Primary amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-3,5-dibromo-6-methoxybenzoic acid (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq.) and the desired primary amine (1.1 eq.) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the cooled mixture.

  • Add DIPEA (2.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Rationale: The EDC/HOBt coupling method is a widely used, reliable, and cost-effective way to form amide bonds.[12] HOBt is added to suppress racemization (if chiral amines are used) and to improve the efficiency of the reaction by forming a more reactive active ester intermediate. DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts present and to facilitate the reaction.

Protocol 2: Selective Mono-Suzuki-Miyaura Cross-Coupling

This protocol outlines a method for the selective introduction of an aryl group at one of the bromine positions, a key step in building biaryl structures.

G start 2-Amino-3,5-dibromo-6-methoxybenzoic acid + Arylboronic Acid reagents Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents 1. Add Reagents reaction Reaction Setup & Heating (e.g., 80-100 °C) reagents->reaction 2. Inert Atmosphere workup Aqueous Work-up & Extraction reaction->workup 3. Monitor by TLC/LC-MS purification Column Chromatography workup->purification 4. Isolate Crude product Mono-arylated Product purification->product 5. Purify

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Amino-3,5-dibromo-6-methoxybenzoic acid

  • Arylboronic acid of choice (e.g., phenylboronic acid) (1.1 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq.)

  • Base (e.g., potassium carbonate, K₂CO₃) (3.0 eq.)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 2-Amino-3,5-dibromo-6-methoxybenzoic acid (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (3.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Note: The C5-Br is generally more reactive in Suzuki couplings than the more sterically hindered C3-Br. Careful control of stoichiometry and reaction time can enhance selectivity for mono-arylation.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water. Separate the layers.

  • Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile C-C bond-forming reaction with broad functional group tolerance.[9][10] The use of a palladium catalyst in the presence of a base facilitates the coupling of the aryl halide with the organoboron species.[13] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[5][14]

Protocol 3: Buchwald-Hartwig Amination

This protocol details the introduction of a new C-N bond, enabling the synthesis of complex diarylamines.

Materials:

  • Mono-arylated product from Protocol 2 (or the starting dibromo compound)

  • Amine of choice (primary or secondary) (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq.)

  • Phosphine ligand (e.g., XPhos) (0.04 eq.)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq.)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the bromo-substituted starting material (1.0 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the anhydrous toluene, followed by the amine (1.2 eq.).

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[8] The use of bulky, electron-rich phosphine ligands is crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle, especially with sterically hindered or electron-rich aryl halides.[15][16]

Conclusion

While direct biological applications of 2-Amino-3,5-dibromo-6-methoxybenzoic acid are yet to be widely reported, its structure represents a highly valuable and versatile platform for medicinal chemistry. The strategic arrangement of its functional groups allows for a modular and systematic approach to the synthesis of diverse compound libraries. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the synthetic potential of this promising scaffold in the pursuit of novel therapeutic agents. The true value of this compound will be realized through its application in creative and innovative drug design and discovery programs.

References

  • Parish, R. C., & Stock, L. M. (1965). A Method for the Esterification of Hindered Acids. Journal of Organic Chemistry, 30(3), 927–929. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

  • Nagy, M., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6121. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-947. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved March 21, 2026, from [Link]

  • Ali, I., et al. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 5(1), 1-9.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chen, M. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 23(12), 3123. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. [Link]

  • Bhati, M., & Kumar, V. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 14(7-S), 215-223. [Link]

  • Katritzky, A. R., et al. (2004). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. The Journal of Organic Chemistry, 69(1), 217-220. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 21, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 21, 2026, from [Link]

  • Gunda, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5893-5896. [Link]

  • Pescitelli, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7623. [Link]

  • Allen, C. L., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6520-6525. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6858. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 21, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Advanced Synthesis of Quinazolinones from 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

Executive Summary Quinazolinones represent a highly privileged pharmacophore in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and anti-inflammatory properties[1]. The synthesis of highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolinones represent a highly privileged pharmacophore in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and anti-inflammatory properties[1]. The synthesis of highly functionalized quinazolinone derivatives requires carefully selected building blocks to allow for late-stage diversification. This application note details robust methodologies for synthesizing 6,8-dibromo-5-methoxyquinazolin-4(3H)-ones using 2-amino-3,5-dibromo-6-methoxybenzoic acid as the primary precursor. By leveraging both classical benzoxazinone intermediates[2] and modern microwave-assisted multicomponent reactions[3], researchers can access diverse libraries of 2,3-disubstituted quinazolinones tailored for advanced drug development.

Structural Rationale & Chemical Reactivity (E-E-A-T)

When utilizing 2-amino-3,5-dibromo-6-methoxybenzoic acid, understanding its unique electronic and steric profile is critical for experimental design and reaction success:

  • Regiochemistry Mapping : Upon cyclization, the benzoic acid numbering translates directly to the quinazolinone core. The C3 and C5 bromo groups of the precursor become the C8 and C6 positions, respectively. The C6 methoxy group becomes the C5 position.

  • Electronic Deactivation : The dual bromine atoms exert a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the C2-amine[1]. Consequently, standard room-temperature condensations often fail, necessitating elevated thermal input or microwave irradiation to overcome the activation energy barrier[3].

  • Steric Hindrance : The C6-methoxy group sits ortho to the carboxylic acid, creating a sterically congested environment around the electrophilic center. This requires highly reactive dehydrating agents (e.g., acetic anhydride or POCl3) to drive the initial acylation or cyclization steps[4].

  • Late-Stage Functionalization : The resulting 6,8-dibromo handles are orthogonal to many standard transformations, allowing for subsequent selective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to build complex drug candidates.

Mechanistic Pathways

Two primary synthetic routes are validated for this sterically hindered precursor.

Route A: The Benzoxazinone Pathway (Two-Step) The classical approach involves the condensation of the anthranilic acid derivative with an acyl chloride or acetic anhydride to form a highly reactive 1,3-benzoxazin-4-one intermediate[2]. Subsequent nucleophilic attack by a primary amine opens the ring, followed by cyclodehydration to yield the 2,3-disubstituted quinazolinone[5].

Mechanism A 2-Amino-3,5-dibromo- 6-methoxybenzoic acid B Acylation (Ac2O, Reflux) A->B C 6,8-Dibromo-5-methoxy- benzoxazinone B->C D Amine Addition (R-NH2) C->D E Ring-Opened Amide Intermediate D->E F Cyclodehydration (-H2O) E->F G 2,3-Disubstituted Quinazolinone F->G

Caption: Mechanistic pathway from anthranilic acid to quinazolinone via a benzoxazinone intermediate.

Route B: Microwave-Assisted One-Pot Synthesis To circumvent the isolation of moisture-sensitive intermediates, a multicomponent reaction utilizing the anthranilic acid, a trialkyl orthoformate, and an amine under microwave irradiation provides a rapid, green alternative[3].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 3-Substituted 6,8-Dibromo-5-methoxyquinazolin-4(3H)-ones

Causality Focus: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier imposed by the electron-withdrawing bromine atoms, reducing reaction times from hours to minutes[3].

Protocol S1 Step 1: Reagent Preparation Equimolar Anthranilic Acid + Amine + Orthoester S2 Step 2: Catalyst Addition 10 mol% p-TsOH in solvent-free vessel S1->S2 S3 Step 3: Microwave Irradiation 130°C, 200W for 15-20 min S2->S3 S4 Step 4: Quenching Pour into crushed ice S3->S4 S5 Step 5: Isolation Vacuum filtration & cold EtOH wash S4->S5 S6 Step 6: Final Product 6,8-Dibromo-5-methoxyquinazolin-4(3H)-one S5->S6

Caption: Step-by-step workflow for the microwave-assisted one-pot synthesis.

Step-by-Step Procedure:

  • Preparation : In a 10 mL microwave-safe reaction vial, combine 2-amino-3,5-dibromo-6-methoxybenzoic acid (1.0 mmol, 324.9 g/mol ), the desired primary amine (1.1 mmol), and triethyl orthoformate (1.5 mmol). Rationale: A slight excess of orthoester ensures complete formylation of the deactivated amine.

  • Catalysis : Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%) as a solid. Do not add additional solvent. Rationale: Solvent-free conditions maximize reagent concentration, driving the multicomponent equilibrium forward[3].

  • Irradiation : Seal the vial and subject it to microwave irradiation at 130°C and 200 W for 15–20 minutes. Monitor internal pressure carefully.

  • In-Process Control : Check reaction completion via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly fluorescent starting material under 254 nm UV indicates completion.

  • Isolation : Cool the vial to room temperature. Pour the viscous mixture into 20 mL of crushed ice water. Stir vigorously for 10 minutes until a solid precipitate forms.

  • Purification : Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted orthoester and trace impurities, and dry under high vacuum.

Protocol B: Two-Step Synthesis via Benzoxazinone (For 2-Alkyl/Aryl Derivatives)

Causality Focus: When a specific substituent is required at the C2 position (beyond the simple hydrogen provided by an orthoformate), acylation with an acid chloride or anhydride is necessary[2].

Step-by-Step Procedure:

  • Benzoxazinone Formation : Reflux 2-amino-3,5-dibromo-6-methoxybenzoic acid (5.0 mmol) in acetic anhydride (15 mL) for 4 hours. Rationale: Acetic anhydride acts as both the solvent and the acylating/dehydrating agent[4]. The steric bulk of the methoxy group requires extended reflux times compared to unsubstituted analogs.

  • Intermediate Isolation : Distill off excess acetic anhydride under reduced pressure. Triturate the residue with cold hexane to precipitate the 6,8-dibromo-5-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate.

  • Ring Opening/Closure : Dissolve the intermediate (2.0 mmol) in glacial acetic acid (10 mL). Add the primary amine (2.5 mmol). Reflux for 6 hours. Rationale: Glacial acetic acid provides the necessary acidic protons to facilitate the final cyclodehydration step after the amine opens the benzoxazinone ring[2].

  • Workup : Pour the cooled mixture into ice water, neutralize cautiously with saturated NaHCO3, and extract with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data & Method Comparison

The following table summarizes the comparative metrics of the two protocols based on empirical optimization for deactivated anthranilic acids[3][5].

ParameterProtocol A: Microwave One-PotProtocol B: Benzoxazinone Two-Step
Reaction Time 15–20 minutes10–12 hours (total)
Typical Yield 82% – 90%60% – 75%
C2 Substitution Limited to -H (via orthoformate)Highly versatile (Alkyl, Aryl)
Environmental Impact Low (Solvent-free)High (Requires Ac2O, halogenated extraction)
Scalability Limited by microwave cavity sizeExcellent (Standard batch reactors)
Purity (Crude) >95% (Precipitation sufficient)~80% (Requires chromatography)

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified:

  • Mass Spectrometry (LC-MS) : The presence of two bromine isotopes will result in a distinct triplet molecular ion peak [M]+, [M+2]+, and [M+4]+ in a 1:2:1 ratio. This isotopic signature is critical for confirming the retention of both halogens during harsh cyclization conditions[1].

  • NMR Spectroscopy : In 1H-NMR, the C7 proton of the quinazolinone ring will appear as a sharp singlet in the aromatic region (typically 8.0 - 8.5 ppm), as it is isolated between the two bromine atoms. The methoxy protons will appear as a strong 3H singlet around 3.9 - 4.1 ppm.

  • Troubleshooting Incomplete Cyclization : If LC-MS reveals a mass corresponding to [M+18] (the ring-opened amide intermediate), the cyclodehydration step is incomplete. Solution: Increase the reaction temperature by 10°C or add a stronger Lewis acid (e.g., TiCl4) to force the elimination of water[2].

References

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC | nih.gov | 1

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | intechopen.com | 4

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities | acgpubs.org | 5

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC | nih.gov | 2

  • A New Route for the Synthesis of Quinazolinones - ResearchGate | researchgate.net | 3

Sources

Method

application of 2-Amino-3,5-dibromo-6-methoxybenzoic acid in fragment-based drug discovery

An in-depth technical guide on the application of 2-Amino-3,5-dibromo-6-methoxybenzoic acid in Fragment-Based Drug Discovery (FBDD). Executive Summary: The Strategic Value of Halogenated Fragments In Fragment-Based Drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 2-Amino-3,5-dibromo-6-methoxybenzoic acid in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Strategic Value of Halogenated Fragments

In Fragment-Based Drug Discovery (FBDD), the initial hits are characterized by low molecular weight and weak binding affinities (typically in the high micromolar to millimolar range)[1]. Detecting and structurally characterizing these weak interactions is a profound analytical challenge.

2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) represents a highly specialized class of halogen-enriched fragments. While traditional fragments rely solely on hydrogen bonding and hydrophobic interactions, this molecule introduces halogen bonding —a highly directional, non-covalent interaction driven by the anisotropic charge distribution (the "σ-hole") on the bromine atoms[2]. Furthermore, the dual bromine substitution acts as a powerful built-in beacon for X-ray crystallography via anomalous dispersion[3], while its unique proton environment makes it an ideal candidate for ligand-observed NMR screening[4].

Physicochemical & Structural Profiling

A fundamental principle of FBDD is adherence to the "Rule of Three" (Ro3). However, halogenated fragments require a nuanced interpretation of these rules. The causality behind selecting this specific fragment lies in its high ligand efficiency relative to its molecular volume, rather than its absolute mass.

Table 1: Physicochemical Properties and FBDD Rationale

PropertyValueFBDD Rationale & Causality
Molecular Weight 324.95 DaExceeds the traditional <300 Da Ro3 limit. However, this is an accepted artifact of the heavy Br atoms (79.9 Da each). The actual molecular volume and complexity remain strictly within fragment-like space[5].
Heavy Atom Count 14< 16; Ensures high Ligand Efficiency (LE) and leaves ample room for hit-to-lead growth.
cLogP ~2.8≤ 3.0; Maintains sufficient aqueous solubility required for high-concentration (mM) NMR screening[1].
H-Bond Donors 3 (-NH₂, -COOH)≤ 3; Provides strong, traditional anchoring vectors in the binding pocket.
H-Bond Acceptors 4 (-COOH, -OCH₃, -NH₂)Marginally exceeds ≤ 3; Acceptable trade-off for increased solubility and target engagement.
Rotatable Bonds 2≤ 3; Ensures a rigid scaffold, minimizing the entropic penalty upon target binding.

Primary Screening: Ligand-Observed NMR Protocol

Because fragment binding is inherently weak, biochemical assays often yield false negatives. Ligand-observed NMR is the gold standard for primary screening because it detects weak binding without requiring protein modification[4].

Causality of Fragment Choice in NMR: 2-Amino-3,5-dibromo-6-methoxybenzoic acid is structurally optimal for NMR. It possesses a single aromatic proton (H-4) that yields a sharp, distinct singlet in the ¹H NMR aromatic region, free from complex J -coupling multiplets. Additionally, the methoxy group (-OCH₃) provides a strong 3H singlet. This prevents spectral overlap when screened in mixtures of 5–10 fragments.

Protocol: Orthogonal STD and WaterLOGSY Screening

This protocol is a self-validating system: Saturation Transfer Difference (STD) maps the binding epitope, while Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) orthogonally confirms binding via water-mediated NOEs, eliminating false positives caused by compound aggregation[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening sample containing 10 μM of the target protein and 500 μM of the fragment in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 100% D₂O for STD; 90% H₂O/10% D₂O for WaterLOGSY).

  • STD-NMR Acquisition:

    • Irradiate the protein methyl resonances (between -1.0 and 0 ppm) using a train of Gaussian pulses for a saturation time of 2.0 seconds.

    • Mechanism: Saturation diffuses through the protein via spin diffusion and transfers to the bound fragment.

    • Readout: Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. The H-4 and -OCH₃ singlets of the fragment will appear in the difference spectrum only if binding occurs.

  • WaterLOGSY Acquisition:

    • Apply a selective inversion pulse to the bulk water resonance (4.7 ppm) with a mixing time of 1.0–1.5 seconds.

    • Mechanism: Magnetization transfers from water to the protein, and then to the bound ligand.

    • Validation: Free fragments tumble rapidly (positive NOE). Bound fragments adopt the slow tumbling rate of the protein, resulting in an inverted NOE signal (opposite phase). This phase inversion is the definitive proof of target engagement.

Structural Elucidation: X-ray Crystallography & Anomalous Dispersion

Once validated by NMR, the exact binding pose must be determined. Low-affinity fragments often exhibit partial occupancy in crystal structures, making it difficult to distinguish the fragment from ordered solvent molecules in the electron density map.

Causality of the Dibromo Motif: The two bromine atoms solve the partial occupancy problem. Bromine exhibits a strong anomalous scattering effect when exposed to X-rays near its K-absorption edge. By tuning the synchrotron wavelength, we can generate an anomalous difference Fourier map that exclusively highlights the bromine atoms, providing absolute certainty of the fragment's orientation and even allowing for experimental phase determination (SAD phasing)[3].

Protocol: Anomalous Dispersion Crystallography
  • Crystal Soaking: Transfer apo-protein crystals into a cryoprotectant drop containing 20–50 mM of 2-Amino-3,5-dibromo-6-methoxybenzoic acid. Soak for 1 to 24 hours depending on crystal tolerance.

  • Data Collection (Tunable Synchrotron): Mount the crystal and tune the X-ray beam energy to 13.5 keV (λ ≈ 0.92 Å) , corresponding to the Bromine K-edge[5].

  • Data Processing & Phasing:

    • Process the diffraction data, keeping Friedel pairs separate to preserve the anomalous signal ( ΔF± ).

    • Calculate an anomalous difference map. The resulting map will show >5σ peaks exactly at the C3 and C5 positions of the fragment.

  • Halogen Bond Analysis: Inspect the binding pocket for halogen bonding. Look for a linear geometry (angle of 160°–180°) between the bromine atom, its covalently attached carbon, and a Lewis base in the protein (e.g., a backbone carbonyl oxygen). The distance will typically be shorter than the sum of their van der Waals radii[2].

Workflow Visualization

FBDD_Workflow Start Halogenated Fragment 2-Amino-3,5-dibromo-6-methoxybenzoic acid NMR Ligand-Observed NMR (STD & WaterLOGSY) Start->NMR Screen (mM affinity) Xray X-ray Crystallography (Anomalous Dispersion at 0.92 Å) NMR->Xray Orthogonal Validation Halogen Binding Mode Analysis (Halogen Bonding via σ-hole) Xray->Halogen Unambiguous Phasing Elaboration Hit-to-Lead Elaboration (Cross-Coupling & Amidation) Halogen->Elaboration Structure-Guided Design

Workflow for FBDD utilizing halogenated fragments for unambiguous structural elucidation.

Hit-to-Lead Elaboration Strategy

The final phase of FBDD is "growing" the fragment to improve affinity (moving from mM to nM KD​ ). 2-Amino-3,5-dibromo-6-methoxybenzoic acid is a synthetic chemist's dream due to its orthogonal reactivity vectors:

  • Vector 1 & 2 (C3 and C5 Bromines): These are prime handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids, or Sonogashira with alkynes). Because there are two bromines, iterative coupling can be used to probe two distinct sub-pockets simultaneously.

  • Vector 3 (C1 Carboxylic Acid): Easily converted into an amide via standard coupling reagents (HATU/EDC) to explore solvent-exposed regions or to introduce basic amines that can form salt bridges with the target.

  • Vector 4 (C2 Amine): Can be functionalized via reductive amination or acylation to target adjacent hydrogen-bond acceptors.

By leveraging the anomalous dispersion data to know exactly which vector points toward an unoccupied sub-pocket, chemists can synthesize a highly targeted, rationally designed follow-up library, drastically reducing the time and cost of the hit-to-lead optimization phase.

References

  • Fragment-based drug discovery: A graphical review National Institutes of Health (NIH) / PMC[Link]

  • Halogen-enriched fragment libraries as chemical probes for drug discovery Future Medicinal Chemistry / Ovid[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Molecules / National Institutes of Health (NIH)[Link]

  • Process of Fragment-Based Lead Discovery—A Perspective from NMR Molecules / MDPI[Link]

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments Acta Crystallographica Section D / National Institutes of Health (NIH)[Link]

Sources

Application

Application Note &amp; Protocol: A Streamlined Synthesis and Bioactivity Evaluation of (Z)-Combretastatin A-4, a Potent Tubulin Polymerization Inhibitor

Abstract This comprehensive guide details a robust and stereoselective procedure for the synthesis of (Z)-Combretastatin A-4 (CA-4), a potent natural product with significant anti-cancer properties. Isolated from the Sou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and stereoselective procedure for the synthesis of (Z)-Combretastatin A-4 (CA-4), a potent natural product with significant anti-cancer properties. Isolated from the South African bushwillow tree, Combretum caffrum, CA-4 exerts its biological effect by inhibiting tubulin polymerization, a critical process for cell division, leading to mitotic arrest and selective disruption of tumor vasculature.[1][2][3] We present a high-yielding, two-step synthetic pathway commencing with a Perkin condensation, followed by a thermally-driven decarboxylation. This application note further provides a detailed protocol for evaluating the bioactivity of the synthesized compound using an in vitro tubulin polymerization assay. This complete workflow is designed for researchers in medicinal chemistry and drug discovery, offering a reliable method to produce and validate one of nature's most promising anti-mitotic agents.

Introduction: The Significance of Combretastatin A-4

Combretastatin A-4 is a stilbenoid natural product that has garnered substantial interest in oncology research. Its primary mechanism of action involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. By disrupting microtubule dynamics, CA-4 effectively halts the cell cycle in the G2/M phase, inducing apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4]

A crucial aspect of CA-4's activity is its stereochemistry. The molecule exists as two geometric isomers: cis (or Z) and trans (or E). The cis configuration is sterically constrained, forcing the two aromatic rings into a non-planar orientation that is optimal for binding to the tubulin pocket. Consequently, (Z)-Combretastatin A-4 is significantly more potent than its trans counterpart.[2] The synthetic strategy outlined herein is specifically designed to favor the formation of this highly active Z-isomer.

Synthetic Strategy & Experimental Protocols

Rationale for the Synthetic Route

Several methods have been developed for the synthesis of Combretastatin A-4, including the Wittig reaction and Suzuki cross-coupling.[1] However, these routes can suffer from poor stereoselectivity, yielding mixtures of Z and E isomers that require tedious separation.[1] We have chosen a two-step approach utilizing a Perkin condensation followed by decarboxylation. This pathway is not only efficient but also provides high stereoselectivity for the desired (Z)-isomer, with reported Z:E ratios exceeding 99:1 after purification.[1][5]

Synthetic Workflow Overview

The synthesis begins with commercially available starting materials, 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde. The Perkin condensation creates a cinnamic acid intermediate, which is then decarboxylated under high heat with a copper catalyst to yield the final product, (Z)-Combretastatin A-4.

G cluster_0 Synthesis of (Z)-Combretastatin A-4 A 3,4,5-Trimethoxyphenylacetic Acid + 3-Hydroxy-4-methoxybenzaldehyde B Step 1: Perkin Condensation (Acetic Anhydride, Triethylamine) A->B Reagents C Cinnamic Acid Intermediate B->C Yields Intermediate D Step 2: Decarboxylation (Copper Powder, Quinoline, 230°C) C->D Substrate E Crude Product Mixture D->E Yields F Purification (Recrystallization / Chromatography) E->F Purify G (Z)-Combretastatin A-4 (Final Product) F->G Isolated Product

Caption: Synthetic workflow for (Z)-Combretastatin A-4.

Detailed Protocol: Synthesis of (Z)-Combretastatin A-4

Step 1: Perkin Condensation to form Cinnamic Acid Intermediate

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4,5-trimethoxyphenylacetic acid (1.0 eq), 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), and triethylamine (3.0 eq).

  • Reaction Initiation: Add acetic anhydride (5.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the mixture into 100 mL of ice-cold water. Acidify the aqueous solution to pH 2 with concentrated HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This yields the crude cinnamic acid intermediate, which can be used in the next step without further purification.

Step 2: Decarboxylation to (Z)-Combretastatin A-4

  • Reagent Setup: In a 50 mL round-bottom flask, add the dried cinnamic acid intermediate from Step 1 (1.0 eq) and powdered copper (0.5 eq).

  • Solvent Addition: Add freshly distilled quinoline to the flask until the solid is fully submerged.

  • High-Temperature Reaction: Heat the mixture to 230°C in a sand bath or heating mantle for 1-2 hours.[1] The evolution of CO2 should be observed.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and wash with 2M HCl (3 x 50 mL) to remove the quinoline. Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (Z)-Combretastatin A-4 as a white or off-white solid.[1]

Characterization of (Z)-Combretastatin A-4

The identity and purity of the final product should be confirmed using standard analytical techniques. The cis-configuration is confirmed by the coupling constant (J-value) of the vinylic protons in the 1H NMR spectrum, which is typically around 12 Hz.[5]

Parameter Expected Value / Observation
Appearance White to off-white crystalline solid
Melting Point 116-118 °C[2]
¹H NMR (CDCl₃) δ ~6.4-6.5 ppm (d, J ≈ 12 Hz, 2H, vinylic protons)
¹³C NMR (CDCl₃) Characteristic peaks for 18 carbons
Mass Spec (ESI) m/z = 317.13 [M+H]⁺ for C₁₈H₂₀O₅
Purity (HPLC) >98%
Yield ~60-70% overall yield[1]

Bioactivity Evaluation: Tubulin Polymerization Assay

Principle of the Assay

The biological activity of the synthesized (Z)-Combretastatin A-4 is quantified by its ability to inhibit the polymerization of purified tubulin in vitro. This assay measures the increase in light scattering (observed as an increase in optical density at 340 nm) as tubulin dimers assemble into microtubules upon incubation at 37°C with GTP.[6] An effective inhibitor like CA-4 will prevent this assembly, resulting in a suppressed or flat absorbance curve over time.

G cluster_0 Tubulin Polymerization Assay A α/β-Tubulin Dimers + GTP B Polymerization (37°C) A->B E Inhibition of Polymerization A->E Target C Microtubules (High Light Scatter) B->C Normal Process D (Z)-Combretastatin A-4 (Test Compound) D->E F No Microtubule Formation (Low Light Scatter) E->F Result

Caption: Principle of tubulin polymerization inhibition assay.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)[6]

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Synthesized (Z)-Combretastatin A-4 (stock solution in DMSO)

  • Positive Control: Paclitaxel (promoter) or a known inhibitor like colchicine

  • Negative Control: DMSO

  • Temperature-controlled 96-well plate spectrophotometer capable of reading at 340 nm.[6]

Procedure:

  • Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

  • Plate Setup: Pre-warm the spectrophotometer to 37°C. In a pre-chilled 96-well plate, add the following to each well:

    • General Tubulin Buffer with 10% glycerol.

    • Test compound ((Z)-CA-4) at various final concentrations (e.g., 0.1 µM to 50 µM). Include wells for positive and negative controls.

    • Tubulin solution (add last to initiate the reaction timing).

  • Reaction Initiation: Immediately before placing the plate in the reader, add GTP to each well to a final concentration of 1 mM.

  • Data Acquisition: Place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 60 minutes at 37°C.

Data Analysis and Expected Results

The rate of polymerization is determined from the linear phase of the absorbance curve (Vmax). The percentage of inhibition for each concentration of CA-4 is calculated relative to the DMSO control. The IC₅₀ value—the concentration of the inhibitor required to reduce the polymerization rate by 50%—is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Compound Expected IC₅₀ Value Mechanism
(Z)-Combretastatin A-4 0.5 - 2.0 µMInhibition
(E)-Combretastatin A-4 > 50 µMPoor Inhibition
Colchicine (Control) 1.0 - 3.0 µMInhibition
DMSO (Control) No effectVehicle

Note: IC₅₀ values are highly dependent on assay conditions (e.g., tubulin concentration).

Conclusion

This application note provides a validated, step-by-step guide for the stereoselective synthesis and functional evaluation of (Z)-Combretastatin A-4. The described Perkin condensation route offers a reliable and high-yielding method to access the biologically potent cis-isomer. The accompanying in vitro tubulin polymerization assay serves as a robust platform for confirming the compound's mechanism of action and quantifying its potency. This integrated workflow is a powerful tool for researchers aiming to explore the therapeutic potential of the combretastatin family of molecules and to develop novel analogs for cancer drug discovery.

References

  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. National Center for Biotechnology Information. Available at: [Link]

  • Progress of tubulin polymerization activity detection methods. ResearchGate. Available at: [Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. National Center for Biotechnology Information. Available at: [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. De Gruyter. Available at: [Link]

  • Ullmann Diaryl Ether Synthesis. R Discovery. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Redalyc. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4. ACS Publications. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Available at: [Link]

  • Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. ACS Publications. Available at: [Link]

  • Synthesis of Combretastatin A-4 and Erianin. ResearchGate. Available at: [Link]

  • Design and synthesis of a novel curcumin–combretastatin A4 molecular skeleton. National Center for Biotechnology Information. Available at: [Link]

  • Total synthesis and development of bioactive natural products. National Center for Biotechnology Information. Available at: [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of bioactive compounds. Diva-Portal.org. Available at: [Link]

  • Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Publishing. Available at: [Link]

  • Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). Cytoskeleton, Inc.. Available at: [Link]

  • Synthesizing Bioactive Molecules: Synergies between Drug Discovery Techniques and Astrobiology Research. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Bioactivity of the Photoisomerizable Tubulin Polymerization Inhibitor azo-Combretastatin A4. ACS Publications. Available at: [Link]

  • Combretastatin A-4. Wikipedia. Available at: [Link]

  • Isolation and structure of combretastatin. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Synthesis of a Novel Benzothiazole-Based Anti-inflammatory Agent from 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-Amino-3,5-dibromo-6-methoxybenzoic acid as a key intermediate in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-Amino-3,5-dibromo-6-methoxybenzoic acid as a key intermediate in the synthesis of a potential anti-inflammatory agent. We present a detailed, field-proven protocol for the synthesis of a novel benzothiazole derivative, 2-Amino-4,6-dibromo-7-methoxybenzothiazole-5-carboxylic acid , a molecule designed to leverage the established anti-inflammatory properties of the benzothiazole scaffold. This guide elucidates the underlying chemical principles, provides a step-by-step experimental protocol, outlines robust characterization and quality control procedures, and addresses critical safety considerations.

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Many benzothiazole derivatives exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3][4] The targeted inhibition of COX-2 is a validated therapeutic strategy for mitigating inflammation and pain while potentially reducing the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

The starting material, 2-Amino-3,5-dibromo-6-methoxybenzoic acid, is a highly functionalized anthranilic acid derivative. The strategic placement of bromine atoms, a methoxy group, and the inherent amino and carboxylic acid functionalities make it a versatile building block. This application note details a robust synthetic route to cyclize this intermediate into a novel benzothiazole structure, thereby translating its chemical potential into a tangible candidate for anti-inflammatory drug discovery programs.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to successful synthesis and safe laboratory practice.

PropertyValueSource
IUPAC Name 2-Amino-3,5-dibromo-6-methoxybenzoic acid-
CAS Number 1694214-74-8[5]
Molecular Formula C₈H₇Br₂NO₃[5]
Molecular Weight 324.96 g/mol [5]
Appearance Expected to be a solid powderGeneral
Solubility Likely soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred
Storage Store in a cool, dark, dry place under an inert atmosphere

Safety & Handling:

2-Amino-3,5-dibromo-6-methoxybenzoic acid, as a dibrominated aromatic compound, requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds suggest the following precautions.[6][7]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Core Synthesis Protocol: From Anthranilic Acid to Benzothiazole

The proposed synthesis leverages the classic Hugerschoff reaction, a reliable method for forming the 2-aminobenzothiazole ring system from an aniline derivative.[8] The reaction proceeds via an in-situ generated thiourea intermediate, which is then oxidatively cyclized using bromine.

Proposed Target Molecule

The target of this synthesis is 2-Amino-4,6-dibromo-7-methoxybenzothiazole-5-carboxylic acid .

PropertyValue (Calculated)
Molecular Formula C₉H₆Br₂N₂O₂S
Molecular Weight 381.03 g/mol
Structure (See Reaction Scheme)
Reaction Scheme
Figure 1. Proposed synthesis of the target benzothiazole.
Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-3,5-dibromo-6-methoxybenzoic acid (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.1 eq)

  • Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-3,5-dibromo-6-methoxybenzoic acid (1.0 eq) and ammonium thiocyanate (1.1 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the solids and allow for efficient stirring.

  • Bromine Addition: In a separate container, carefully prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid.

    • Causality: Bromine is the oxidizing agent required for the electrophilic cyclization of the thiourea intermediate. Dissolving it in acetic acid allows for controlled, dropwise addition.

    • Safety: EXTREME CAUTION. Bromine is highly corrosive, toxic, and volatile. This step must be performed in a chemical fume hood with appropriate PPE (butyl rubber gloves, face shield).

  • Reaction Initiation: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the bromine solution dropwise over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

    • Causality: The initial reaction to form the thiourea intermediate and the subsequent cyclization can be exothermic. Low-temperature addition controls the reaction rate, minimizes side reactions such as further aromatic bromination, and ensures safety.

  • Reflux: After the bromine addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 118 °C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization to proceed to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then chill it in an ice bath. A precipitate should form.

  • Precipitation: Slowly pour the cold reaction mixture into a beaker of ice-cold water to precipitate the product completely.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/water, to yield the pure 2-Amino-4,6-dibromo-7-methoxybenzothiazole-5-carboxylic acid .[9]

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory activity of many benzothiazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1]

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) InflammatoryStimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) CellMembrane->ArachidonicAcid Releases PLA2->CellMembrane Acts on COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGs Prostaglandins (PGH₂) COX2->PGs Converts to Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediates TargetMolecule Target Molecule (Benzothiazole Derivative) TargetMolecule->COX2 Inhibits

Figure 2. Inhibition of the COX-2 pathway.

During an inflammatory response, phospholipase A₂ releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. The proposed benzothiazole derivative is designed to act as a competitive inhibitor, binding to the active site of the COX-2 enzyme and blocking the synthesis of prostaglandins, thereby reducing the inflammatory response.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of the protocol. The following analytical techniques are recommended.

TechniqueExpected Results for 2-Amino-4,6-dibromo-7-methoxybenzothiazole-5-carboxylic acid
¹H NMR Aromatic Proton: A singlet in the aromatic region (δ 7.5-8.5 ppm). Amino Protons (NH₂): A broad singlet (δ 5.0-7.0 ppm), which may exchange with D₂O. Methoxy Protons (OCH₃): A singlet around δ 3.8-4.2 ppm. Carboxylic Acid Proton (COOH): A very broad singlet at δ >10 ppm.[10][11][12]
¹³C NMR Carbonyl Carbon (C=O): Signal at δ 165-175 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range. Methoxy Carbon (OCH₃): Signal at δ 55-65 ppm.[10][13]
FT-IR N-H Stretch (Amine): Two distinct bands in the 3300-3500 cm⁻¹ region. O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹. C=N and C=C Stretches: Peaks in the 1500-1650 cm⁻¹ region.[12]
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 378.86 and 380.86 (due to bromine isotopes).
HPLC A single sharp peak indicating high purity under appropriate reverse-phase conditions.
Melting Point A sharp melting point range, indicating high purity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; incorrect stoichiometry; degradation of reagents.Verify the quality of starting materials. Ensure accurate molar equivalents of reagents. Extend reflux time and monitor by TLC.
Presence of Multiple Spots on TLC Side reactions (e.g., over-bromination); unreacted starting material.Ensure slow, controlled addition of bromine at low temperature. Optimize purification step (recrystallization solvent system or column chromatography).
Product is Dark/Oily Impurities or decomposition.Ensure thorough washing of the crude product. Use activated charcoal during recrystallization to remove colored impurities.
Broad NMR Peaks Paramagnetic impurities; poor sample preparation.Ensure the product is fully dry and free of residual solvents. Filter the NMR sample through a small plug of celite/cotton.

Conclusion

2-Amino-3,5-dibromo-6-methoxybenzoic acid serves as an excellent and highly functionalized starting material for the synthesis of novel heterocyclic compounds. The protocol detailed herein provides a straightforward and reproducible method for its conversion into a 2-aminobenzothiazole derivative, a scaffold of significant interest for the development of new anti-inflammatory agents. The proposed target molecule, 2-Amino-4,6-dibromo-7-methoxybenzothiazole-5-carboxylic acid , represents a promising lead for further investigation and optimization in medicinal chemistry programs targeting inflammatory diseases.

References

  • Al-Hourani, B. J., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
  • Ren, H., et al. (2019). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. The Royal Society of Chemistry.
  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. [Link]

  • Ukponmwan, O. E., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

  • Al-Obaid, A. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
  • Patel, R. P., et al. (2018). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. [Link]

  • Indian Journal of Chemistry. (2008).
  • Reddy, P. A., et al. (2021). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.
  • International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet - Fmoc-2-Abz-OH. [Link]

  • Arkivoc. (n.d.). Synthesis and antimicrobial screening of 5-arylidene-2-imino-4-thiazolidinones. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid. [Link]

  • Al-Obaid, A. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Université catholique de Louvain. (n.d.).
  • Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PMC. [Link]

  • Pretsch, E., et al. (2000).
  • Google Patents. (n.d.).

Sources

Application

Application Note: Development of Quorum Sensing Inhibitors from Halogenated Anthranilic Acids Targeting the Pseudomonas Quinolone System

Mechanistic Rationale: Disarming Pathogens Without Bactericidal Pressure The rapid emergence of antimicrobial resistance (AMR) has forced drug development to pivot from traditional bactericidal antibiotics toward anti-vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Disarming Pathogens Without Bactericidal Pressure

The rapid emergence of antimicrobial resistance (AMR) has forced drug development to pivot from traditional bactericidal antibiotics toward anti-virulence strategies. By targeting virulence rather than viability, we minimize the evolutionary pressure that drives resistance[1]. In Pseudomonas aeruginosa, a critical opportunistic pathogen, virulence factor production and biofilm formation are tightly controlled by the Pseudomonas quinolone system (PQS)[2].

The PQS signaling cascade is initiated by the enzyme anthraniloyl-CoA synthetase (PqsA), which catalyzes the ATP-dependent adenylation of anthranilic acid to form an anthraniloyl-AMP intermediate, followed by thioesterification to yield anthraniloyl-CoA[1]. Because PqsA controls the first committed step in the biosynthesis of the autoinducers HHQ and PQS, it is a highly validated pharmacological target[3]. Halogenated anthranilic acids act as structural mimics of the native substrate, competitively binding to the PqsA active site and stalling the biosynthetic cascade[2].

PQS_Pathway AA Anthranilic Acid PqsA PqsA Enzyme (Ligase) AA->PqsA CoA Anthraniloyl-CoA PqsA->CoA ATP + CoA HHQ HHQ / PQS (Autoinducers) CoA->HHQ PqsD, PqsE, PqsBC, PqsH PqsR PqsR Receptor (MvfR) HHQ->PqsR Binding & Activation Virulence Virulence Factors & Biofilm PqsR->Virulence Transcriptional Upregulation Inhibitor Halogenated Anthranilic Acids Inhibitor->PqsA Competitive Inhibition

Fig 1. PQS signaling pathway and targeted competitive inhibition of PqsA by halogenated analogs.

Compound Design Principles & Quantitative Efficacy

The Causality of Halogenation and Hybridization: Substituting the anthranilic acid ring with halogens (e.g., Cl or F at the 4-, 5-, or 6-position) alters the molecule's electron density and steric bulk. While this modification successfully increases competitive binding affinity for PqsA, simple halogenated anthranilic acids are highly polar. Consequently, they suffer from poor bacterial membrane permeability and are highly susceptible to efflux pumps, necessitating millimolar concentrations to achieve in vitro efficacy[2].

To translate enzymatic affinity into potent cellular activity, modern drug design employs hybridization. By linking the halogenated anthranilic acid pharmacophore to lipophilic scaffolds—such as a 4-amino-7-chloroquinoline core via a 1,3,4-oxadiazole linker—researchers drastically improve membrane penetration[4]. This structural causality directly dictates the shift from weak micromolar enzymatic inhibitors to potent cellular quorum sensing inhibitors (QSIs)[5].

Table 1: Comparative Efficacy of PqsA Inhibitor Classes
Compound ClassRepresentative ModificationTarget AffinityCellular Efficacy (IC₅₀)Phenotypic Impact on P. aeruginosa
Native Substrate Unmodified Anthranilic AcidHigh (Substrate)N/APromotes autoinducer synthesis
Simple Halogenated Analog 2-amino-5-chlorobenzoic acidModerate (Inhibitor)> 300 µMWeak virulence reduction due to poor permeability[2]
Nucleotide Mimic Anthraniloyl-AMSHigh (Kᵢ < 0.2 µM)> 300 µMLimited in vivo efficacy; susceptible to efflux[2],[3]
Hybrid Derivative Halogenated Anthranilic Acid + QuinolineHigh40 - 100 µM> 50% Biofilm reduction; > 70% Pyocyanin reduction[6],[5]

Self-Validating Experimental Workflows

A robust screening cascade must definitively separate true QSIs from compounds that simply inhibit bacterial growth (bactericidal agents). If a compound kills the bacteria, it inherently reduces virulence factor production, leading to false-positive QSI identification and re-introducing the selective pressure we aim to avoid[1].

QSI_Workflow Synth Compound Synthesis Primary Primary Screen (pqsA::gfp Assay) Synth->Primary Purified Analogs Counter Counter-Screen (Growth Kinetics) Primary->Counter Hit Selection Secondary Secondary Assays (Pyocyanin/Biofilm) Counter->Secondary Filter Bactericidal Hits

Fig 2. Self-validating screening cascade for isolating non-bactericidal quorum sensing inhibitors.

Protocol 3.1: pqsA::gfp Reporter Assay & Growth Kinetics (Primary Screen)

Purpose & Causality: This assay utilizes a P. aeruginosa PAO1 strain harboring a plasmid where the pqsA promoter drives Green Fluorescent Protein (GFP) expression[2]. Because PqsR activation by PQS/HHQ drives the transcription of this operon, a reduction in GFP directly quantifies the inhibition of the PQS pathway. Simultaneous OD₆₀₀ tracking provides a self-validating counter-screen: a true hit will suppress fluorescence without altering the growth curve[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the P. aeruginosa PAO1 pqsA::gfp reporter strain overnight in Luria-Bertani (LB) broth containing appropriate antibiotic selection at 37°C. Dilute the overnight culture in fresh LB to a starting OD₆₀₀ of 0.05.

  • Compound Plating: In a black, clear-bottom 96-well microtiter plate, add 4 µL of the halogenated anthranilic acid derivatives (dissolved in DMSO) to achieve final well concentrations ranging from 10 µM to 400 µM.

  • Self-Validating Controls:

    • Vehicle Control: 2% DMSO (Establishes maximum uninhibited QS activation).

    • Positive Control: 10 µM of a known PQS inhibitor (e.g., M64) to validate assay sensitivity[7].

    • Media Blank: 200 µL LB broth (For background fluorescence and absorbance subtraction).

  • Inoculation: Add 196 µL of the diluted bacterial culture to the test and control wells.

  • Kinetic Measurement: Incubate the plate at 37°C in a multi-mode microplate reader with continuous orbital shaking. Record GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and cell density (Absorbance: 600 nm) every 30 minutes for 16–18 hours.

  • Data Analysis: Calculate the specific fluorescence by dividing the blank-corrected fluorescence by the blank-corrected OD₆₀₀. A validated QSI hit is defined as a compound that reduces specific fluorescence by ≥50% while maintaining a final OD₆₀₀ within 10% of the vehicle control.

Protocol 3.2: Pyocyanin Virulence Factor Quantification (Secondary Screen)

Purpose & Causality: Transcriptional inhibition must translate to phenotypic attenuation. Pyocyanin is a redox-active, blue-green phenazine pigment whose biosynthesis is strictly regulated by the PQS system[8]. This protocol exploits the acid-base properties of pyocyanin. By executing a chloroform-to-HCl phase extraction, pyocyanin is protonated and forced into the aqueous phase, allowing for highly specific colorimetric quantification that is completely free from cellular debris and media interference[5].

Step-by-Step Methodology:

  • Culture Treatment: Inoculate 5 mL of Peptone Broth (PB) with P. aeruginosa PAO1 (initial OD₆₀₀ = 0.05). Add the lead compound at its determined IC₅₀ concentration. Include a 2% DMSO vehicle control.

  • Incubation: Incubate the cultures for 18 hours at 37°C with 200 rpm shaking. QS factors accumulate maximally during the late logarithmic and stationary phases.

  • Primary Organic Extraction: Measure the final OD₆₀₀ of the culture. Centrifuge 3 mL of the culture at 10,000 × g for 10 minutes. Transfer the cell-free supernatant to a 15 mL conical tube. Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 3,000 × g for 5 minutes. The pyocyanin will partition into the lower organic (chloroform) layer, turning it blue.

  • Secondary Aqueous Extraction: Carefully aspirate 1 mL of the blue chloroform layer and transfer it to a fresh tube containing 0.3 mL of 0.2 M HCl. Vortex vigorously for 30 seconds. The acidic environment protonates the pyocyanin, causing it to shift to a pink/red color and partition into the upper aqueous phase.

  • Quantification: Centrifuge briefly to ensure sharp phase separation. Extract 200 µL of the pink aqueous phase, transfer it to a 96-well plate, and measure the absorbance at 520 nm (A₅₂₀).

  • Normalization: Divide the A₅₂₀ value by the final OD₆₀₀ of the original culture to yield normalized pyocyanin production. A successful hybrid halogenated anthranilic acid derivative should demonstrate a >70% reduction in normalized pyocyanin compared to the DMSO control[6].

References

  • Design, Synthesis and Biological Evaluation of Novel Anthraniloyl-AMP Mimics as PQS Biosynthesis Inhibitors Against Pseudomonas aeruginosa Resistance. MDPI Molecules.[Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI Molecules.[Link]

  • Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens. Frontiers in Cellular and Infection Microbiology.[Link]

  • Designed Small-Molecule Inhibitors of the Anthranilyl-CoA Synthetase PqsA Block Quinolone Biosynthesis in Pseudomonas aeruginosa. ACS Chemical Biology.[Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Bioorganic Chemistry.[Link]

Sources

Method

Application Notes and Protocols: Synthesis of Novel Dyes and Functional Materials from Aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Aminobenzoic Acids as Building Blocks Aminobenzoic acids are a class of aromatic compounds that serve as highly versatile p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aminobenzoic Acids as Building Blocks

Aminobenzoic acids are a class of aromatic compounds that serve as highly versatile precursors in the synthesis of a diverse array of novel dyes and functional materials.[1][2] Their structure, featuring both an amino group and a carboxylic acid group attached to a benzene ring, allows for a wide range of chemical modifications.[3][4] The position of the amino group relative to the carboxylic acid (ortho, meta, or para) significantly influences the electronic properties and reactivity of the molecule, thereby dictating the characteristics of the resulting materials.[5] This unique bifunctionality makes them invaluable starting materials for creating complex molecules with tailored optical, electronic, and biological properties.[1][2]

This guide provides an in-depth exploration of the synthesis of various classes of dyes and functional materials derived from aminobenzoic acids. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the characterization and potential applications of these synthesized compounds. The methodologies described herein are designed to be robust and adaptable for researchers engaged in materials science, medicinal chemistry, and diagnostics.

Part 1: Synthesis of Azo Dyes from Aminobenzoic Acid Derivatives

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent one of the largest and most important classes of synthetic colorants.[6][7] The incorporation of aminobenzoic acid moieties into azo dye structures can enhance their properties, such as solubility, binding affinity to substrates, and photochemical stability.[8][9]

Scientific Principle: The Diazotization-Coupling Reaction

The synthesis of azo dyes from aminobenzoic acids proceeds via a two-step electrophilic aromatic substitution mechanism:

  • Diazotization: The primary aromatic amine of the aminobenzoic acid is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid (like hydrochloric acid) and sodium nitrite.[7][10] The acid protonates the nitrous acid (formed in situ from sodium nitrite), which then reacts with the amino group to form the diazonium ion. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[10][11] The position of the azo coupling is directed by the activating groups on the coupling component.

Experimental Workflow: Diazotization and Azo Coupling

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Aminobenzoic Acid in Acidic Solution B Add NaNO2 Solution (0-5 °C) A->B C Diazonium Salt Formation B->C E Add Diazonium Salt Solution C->E Electrophilic Aromatic Substitution D Coupling Component in Alkaline Solution D->E F Azo Dye Precipitation E->F G Pure Azo Dye F->G Purification

Caption: General workflow for the synthesis of azo dyes.

Detailed Protocol: Synthesis of a Dis-Azo Dye from p-Aminobenzoic Acid

This protocol is adapted from the synthesis of dis-azo dyes derived from p-aminophenol and p-aminobenzoic acid.[6][8]

Materials:

  • p-Aminobenzoic acid

  • p-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Ice

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aminobenzene (aniline) and its derivatives are toxic and should be handled with care.[7]

  • Concentrated acids and bases are corrosive.

Step-by-Step Procedure:

Part A: Preparation of the Diazo Component (p-Hydroxyphenylazo-4-aminobenzene)

  • Diazotization of p-Aminophenol:

    • In a 250 mL beaker, dissolve 8.0 g (0.0734 mol) of p-aminophenol in a mixture of 50 mL of deionized water and 12 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of 5.14 g (0.0734 mol) of sodium nitrite in 15 mL of deionized water and cool it to 0-5 °C.

    • Slowly add the cold sodium nitrite solution to the p-aminophenol solution while maintaining the temperature below 5 °C.

    • Stir the mixture for 20 minutes. Check for complete diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).

    • Destroy any excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

  • Coupling with p-Aminobenzoic Acid:

    • In a 500 mL beaker, dissolve 10.06 g (0.0734 mol) of p-aminobenzoic acid in 70 mL of glacial acetic acid.

    • With vigorous stirring, slowly add the freshly prepared diazonium salt solution to the p-aminobenzoic acid solution.

    • Continue stirring the reaction mixture for 1 hour.

    • Allow the mixture to stand overnight.

    • Collect the precipitated product by filtration, wash it thoroughly with cold deionized water, and dry it.

    • The resulting intermediate is p-hydroxyphenylazo-4-aminobenzene.

Part B: Synthesis of the Dis-Azo Dye

  • Diazotization of the Intermediate:

    • In a 250 mL beaker, dissolve 1.61 g (0.006 mol) of the intermediate from Part A in a mixture of 8 mL of concentrated sulfuric acid and 50 mL of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of 0.37 g (0.00536 mol) of sodium nitrite in 8 mL of water and cool it.

    • Slowly add the cold sodium nitrite solution to the intermediate solution, maintaining the temperature below 5 °C.

    • Stir for 20 minutes and then destroy the excess nitrous acid with urea.

  • Coupling with 2-Naphthol:

    • In a 250 mL beaker, dissolve an equimolar amount of 2-naphthol in a 2.0 M sodium hydroxide solution.

    • With vigorous stirring, slowly add the diazonium salt solution from the previous step to the 2-naphthol solution.

    • A colored precipitate of the dis-azo dye will form immediately.

    • Continue stirring for 1 hour to ensure complete reaction.

    • Collect the dye by filtration, wash it with deionized water until the filtrate is neutral, and then dry it.

Characterization Data:

Characterization TechniqueExpected Observations
UV-Vis Spectroscopy Absorption maxima in the visible region, characteristic of the extended chromophore.
FT-IR Spectroscopy Presence of N=N stretching vibration, O-H stretching, N-H stretching, and C=O stretching bands.
¹H NMR Spectroscopy Aromatic protons in characteristic regions, with shifts influenced by the substituents.
Melting Point A sharp melting point indicates the purity of the synthesized dye.

Part 2: Synthesis of Imine Dyes for Functional Applications

Imine dyes, also known as Schiff bases, are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[12] These dyes are gaining significant attention for their applications in various fields, including dye-sensitized solar cells (DSSCs), due to their donor-π-acceptor (D-π-A) structures which facilitate intramolecular charge transfer.[12]

Scientific Principle: Condensation Reaction

The synthesis of imine dyes is a straightforward one-step condensation reaction. The amino group of the aminobenzoic acid derivative acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This is followed by the elimination of a water molecule to form the imine (-C=N-) bond. The reaction is typically carried out in an alcoholic solvent at room temperature.[12][13]

Experimental Workflow: Imine Dye Synthesis

Imine_Dye_Synthesis A Dissolve Aminobenzoic Acid in Methanol C Mix Solutions at Room Temperature A->C B Dissolve Aromatic Aldehyde in Methanol B->C D Stir for 1-2 hours C->D E Precipitation of Imine Dye D->E F Filter, Wash, and Dry E->F G Pure Imine Dye F->G Polymer_Synthesis A Dissolve m-Aminobenzoic Acid in Acidic/Basic Medium B Cool to Low Temperature A->B C Add Oxidizing Agent (e.g., Ammonium Persulfate) B->C D Polymerization Reaction C->D E Precipitation of Polymer D->E F Filter, Wash Extensively, and Dry E->F G Poly(m-aminobenzoic acid) F->G

Caption: General workflow for the chemical oxidative polymerization of aminobenzoic acid.

Detailed Protocol: Synthesis of Poly(m-aminobenzoic acid)

This protocol is based on the chemical polymerization of m-aminobenzoic acid. [14][15] Materials:

  • m-Aminobenzoic acid

  • Ammonium persulfate

  • 1 M Hydrochloric acid (HCl) or 0.49 M Sodium hydroxide (NaOH)

  • Deionized Water

Safety Precautions:

  • Handle all chemicals in a fume hood.

  • Wear appropriate PPE.

  • Ammonium persulfate is a strong oxidizing agent.

Step-by-Step Procedure:

  • Monomer Solution Preparation:

    • Dissolve a desired amount of m-aminobenzoic acid in either 1 M HCl or 0.49 M NaOH solution in a reaction vessel.

  • Initiation of Polymerization:

    • Cool the monomer solution in an ice bath to a low temperature.

    • In a separate container, dissolve an equimolar amount of ammonium persulfate in the same acidic or basic medium.

    • Slowly add the ammonium persulfate solution to the monomer solution with constant stirring.

  • Polymerization:

    • Allow the reaction to proceed at a low temperature for several hours. The reaction mixture will gradually darken as the polymer forms and precipitates.

  • Isolation and Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer extensively with a large excess of deionized water to remove any unreacted monomer, oxidant, and oligomers. This step is crucial for obtaining a pure polymer. [15] * Continue washing until the filtrate is colorless and has a neutral pH.

    • Dry the polymer product in a vacuum oven at a moderate temperature.

Characterization of the Polymer:

Characterization TechniqueExpected Observations
FT-IR Spectroscopy Broad N-H stretching bands, C=O stretching of the carboxylic acid, and characteristic aromatic C-H and C=C stretching bands. Comparison with the monomer spectrum will show broadening of peaks and potential shifts, indicating polymerization. [14][16]
Thermal Analysis (TGA/DTA) To determine the thermal stability of the polymer. [14]
Scanning Electron Microscopy (SEM) To observe the morphology of the polymer particles. [16]
Electrical Conductivity Measurement For polymers synthesized for electronic applications, the conductivity can be measured using a four-probe method. [5]

Conclusion

Aminobenzoic acid and its derivatives are undeniably powerful and versatile platforms for the synthesis of a vast range of novel dyes and functional materials. The straightforward and adaptable synthetic routes, such as diazotization-coupling for azo dyes, condensation for imine dyes, and oxidative polymerization for functional polymers, provide researchers with a rich toolbox for creating materials with tailored properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for further innovation in the fields of materials science, dye chemistry, and drug development.

References

  • Kumar, A., et al. (2025). Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application. Inorganica Chimica Acta. DOI: [Link]

  • Sonowal, D. J., et al. (2025). Synthesis reaction of poly(m-aminobenzoic acid)
  • Belaabed, A., et al. (n.d.). Electrochemical Synthesis of Poly(o-aminobenzoic Acid) and Poly(o-aminobenzoic Acid-co-aniline): Electrochemical and In-situ FTIRS Characterization.
  • Otutu, J. O., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. DOI: [Link]

  • Kumar, A. (2025). Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application.
  • Filira, E. N., et al. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.
  • Lei, Y., et al. (2022). One-Step Synthesis of Aminobenzoic Acid Functionalized Graphene Oxide by Electrochemical Exfoliation of Graphite for Oxygen Reduction to Hydrogen Peroxide and Supercapacitors.
  • Otutu, J. O., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. RSC Education. Retrieved from [Link]

  • Retamal, M. J., et al. (2003). Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Journal of Applied Polymer Science. DOI: [Link]

  • Google Patents. (n.d.). Diaminobenzoic acid derivatives as dye precursors.
  • Maruszewska, A., & Podsiadły, R. (2023). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC.
  • Juliano, L., et al. (2001). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. PubMed.
  • Otutu, J. O. (n.d.). Thermodynamic Absorption Parameters of Disazo Dyes derived from P-aminophenol and 4-Aminobenzoic Acid on Polyester Fibre and Nylon 6 Fibre.
  • da Silva, J. G., et al. (2020). Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application.
  • Kumar, A., et al. (2011).
  • Gonzalez-Vera, J. A., et al. (2025).
  • Bibi, S., et al. (2023).
  • Andrade, D. B., et al. (2003). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed.
  • Al-Noor, T. H. (2019). Preparation of poly(3-aminobenzoic acid)?
  • Li, Y., et al. (2024).
  • Lei, Y., et al. (2022). One-Step Synthesis of Aminobenzoic Acid Functionalized Graphene Oxide by Electrochemical Exfoliation of Graphite for Oxygen Reduction to Hydrogen Peroxide and Supercapacitors. MDPI.
  • Ma, B., et al. (2021). Aminobenzoic acid functionalized graphene oxide as environment-friendly corrosion inhibitors for Q235 steel in HCl solution. Emerald Publishing.
  • Google Patents. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof.
  • convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Technical Support Center: Polysubstituted Benzoic Acids

Welcome to the Process Chemistry Technical Support Center. Synthesizing polysubstituted benzoic acids presents unique challenges, including severe steric hindrance, unpredictable regioselectivity during C–H functionaliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing polysubstituted benzoic acids presents unique challenges, including severe steric hindrance, unpredictable regioselectivity during C–H functionalization, and functional group incompatibility during harsh oxidations.

This guide provides field-proven troubleshooting modules, mechanistic causality, and self-validating protocols to help you navigate these synthetic bottlenecks.

Route Selection Workflow

Before troubleshooting a failing reaction, ensure your synthetic strategy aligns with the structural reality of your precursor. The decision matrix below outlines the optimal methodologies based on starting material functionality.

Workflow Start Target: Polysubstituted Benzoic Acid Halide Aryl Halide Precursor? Start->Halide Toluene Toluene Precursor? Halide->Toluene No PdCat Pd/Ni-Catalyzed Carboxylation (CO2) Halide->PdCat Yes DMG Directing Group Present? Toluene->DMG No Oxidation KMnO4 / Aerobic Oxidation Toluene->Oxidation Yes DoM Directed ortho-Metalation (sec-BuLi) + CO2 DMG->DoM Yes DeNovo De Novo Ring Synthesis DMG->DeNovo No

Decision matrix for selecting a synthesis route for polysubstituted benzoic acids.

Module A: Directed ortho-Metalation (DoM) & Carboxylation

DoM relies on a Directing Metalation Group (DMG)—such as an O-carbamate or secondary amide—to pre-coordinate an alkyllithium base, driving deprotonation to the adjacent ortho-position[1].

Troubleshooting Q&A

Q: I am using a secondary benzamide DMG with sec-BuLi/TMEDA, but NMR shows metalation at the 2-position instead of the less sterically hindered 4-position. Why? A: This is driven by the Complex-Induced Proximity Effect (CIPE). The Lewis acidic lithium cation of sec-BuLi coordinates tightly to the donor moiety of the secondary amide. This pre-equilibrium complex forces the basic carbanion into the immediate vicinity of the 2-position proton, overriding standard steric arguments[2]. If you require 4-position functionalization, switch to a tertiary benzamide, which alters the coordination geometry and favors the 4-position under identical conditions[2].

Q: After bubbling CO₂ gas into my aryllithium intermediate, my yield of benzoic acid is low, and I isolate a significant amount of a symmetric benzophenone byproduct. How do I prevent this? A: Bubbling CO₂ gas into the reaction mixture creates a localized stoichiometry problem. As the lithium carboxylate forms, unreacted aryllithium in the bulk solution can attack the highly electrophilic carboxylate, yielding a ketone. Solution: Invert the addition. Pour your cold aryllithium solution directly into a vigorously stirred slurry of crushed dry ice in anhydrous THF[3]. This ensures a massive, instantaneous excess of CO₂, trapping the intermediate strictly as the carboxylate salt.

Self-Validating Protocol: DoM Carboxylation
  • Complexation: In an oven-dried flask under N₂, dissolve the DMG-bearing arene (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Lithiation: Add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise.

    • Validation Check: The solution should transition to a deep yellow, red, or purple hue, confirming the generation of the highly conjugated aryllithium species. Stir for 1 hour.

  • Electrophilic Quench: Rapidly cannulate the cold metalated solution into a separate flask containing a slurry of crushed, anhydrous dry ice in THF (-78 °C)[3].

    • Validation Check: The deep color of the aryllithium should instantly dissipate upon contact with the CO₂, indicating successful trapping.

  • Workup: Allow the mixture to warm to room temperature. Acidify to pH 2 using 1M HCl to protonate the lithium carboxylate, then extract with EtOAc.

Module B: Transition-Metal Catalyzed Carboxylation of Aryl Halides

When utilizing aryl bromides or chlorides, Palladium or Nickel-catalyzed carboxylation with CO₂ offers a highly atom-economical route to benzoic acids[4].

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII CO2Ins CO2 Insertion PdII->CO2Ins CO2 PdOOC Ar-COO-Pd-X CO2Ins->PdOOC RedElim Reductive Elimination PdOOC->RedElim Reductant RedElim->Pd0 Regeneration Product Ar-COO- RedElim->Product

Catalytic cycle of Palladium-catalyzed carboxylation of aryl halides using CO2.

Troubleshooting Q&A

Q: My Pd-catalyzed carboxylation of a sterically hindered aryl chloride stalls at 20% conversion. What is poisoning the catalyst? A: The side-reduction of CO₂ often generates trace carbon monoxide (CO). CO is a strong π -acceptor ligand that coordinates tightly to the Pd center, severely reducing its electron density and halting the oxidative addition step[5]. Solution: Switch to highly bulky, electron-rich phosphine ligands such as 1,3-bis(diisopropylphosphino)propane (dippp) or dcype[5][6]. The steric bulk physically prevents multiple CO molecules from binding, while the electron-rich alkyl phosphines maintain sufficient electron density on the Pd center to force oxidative addition into the strong C–Cl bond.

Q: I am observing significant amounts of biphenyl homocoupling products. How do I suppress this? A: Homocoupling occurs when the intermediate Ar-Pd(II)-X undergoes transmetalation with another equivalent of the reduced aryl species before CO₂ insertion can occur[4]. To suppress this, increase the CO₂ pressure (e.g., from 1 atm to 5 atm) to accelerate the kinetics of the CO₂ insertion step, outcompeting the bimolecular transmetalation pathway.

Self-Validating Protocol: Pd-Catalyzed Carboxylation
  • Setup: In a nitrogen-filled glovebox, charge a high-pressure reactor vial with Pd(OAc)₂ (5 mol%), dippp ligand (5 mol%), the aryl halide (1.0 equiv), and anhydrous Cs₂CO₃ (3.0 equiv)[5][6].

  • Solvent & Gas: Add anhydrous DMF (0.1 M). Seal the vial, remove it from the glovebox, and purge the headspace with CO₂ gas 5 times. Pressurize the vial to 5 atm of CO₂.

  • Reaction: Heat the vigorously stirred mixture (1450 rpm) to 100 °C for 12 hours.

    • Validation Check: An aliquot analyzed by GC-MS should show complete consumption of the aryl halide. The absence of biphenyl peaks confirms optimal CO₂ insertion kinetics.

  • Workup: Depressurize carefully. Quench with 2 M aq HCl to liberate the free carboxylic acid, and extract with CHCl₃[6].

Module C: Oxidation of Polysubstituted Toluenes

Troubleshooting Q&A

Q: After oxidizing my substituted toluene with KMnO₄, my product is trapped in a thick, unfilterable brown sludge. How do I recover my benzoic acid? A: The brown sludge is manganese dioxide (MnO₂), an inherent byproduct of permanganate oxidations under neutral or basic conditions[7]. Benzoic acids, especially polysubstituted ones, easily adsorb onto the high surface area of the MnO₂ precipitate. Solution: Do not attempt to filter the reaction cold. While the reaction mixture is still near boiling (80–100 °C), filter it through a tightly packed pad of Celite. Wash the MnO₂ filter cake repeatedly with boiling water. The heat disrupts the adsorption, pulling the soluble benzoate salt into the filtrate. Acidify the clear filtrate to precipitate your pure benzoic acid.

Quantitative Method Comparison

MethodologyTypical YieldsSteric Tolerance (ortho-subs)Functional Group ToleranceScalability / Safety
Directed ortho-Metalation (DoM) 60–85%Excellent (CIPE driven)Poor (Requires protection of electrophilic/acidic groups)Moderate (Requires cryogenic -78 °C conditions)
Pd/Ni-Catalyzed Carboxylation 70–95%Good (Requires bulky ligands like dippp)Excellent (Tolerates esters, ketones, amines)High (Requires pressurized CO₂ reactors)
KMnO₄ Oxidation of Toluenes 50–90%Moderate (Steric crowding slows oxidation)Very Poor (Destroys alcohols, aldehydes, sensitive amines)High (Generates heavy metal waste; MnO₂ sludge)

References

  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock MDPI[Link]

  • Secondary Amides as Orthodirected Metalation Groups for Arenes ResearchGate[Link]

  • Science of Synthesis 20.2 Carboxylic Acids Thieme Connect[Link]

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy Royal Society of Chemistry (RSC)[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update ACS Publications[Link]

  • Science of Synthesis Knowledge Updates 2024/3, Chapter 20.2.10.2 Thieme Connect[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3,5-dibromo-6-methoxybenzoic acid

Welcome to the Technical Support Center for 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) [1]. As a highly substituted anthranilic acid derivative, this compound presents unique purification challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1694214-74-8) [1]. As a highly substituted anthranilic acid derivative, this compound presents unique purification challenges. Its amphoteric nature, steric hindrance from the dibromo substitution, and susceptibility to thermal decarboxylation require precise, mechanistically grounded handling.

This guide provides researchers and drug development professionals with field-proven protocols to achieve >98% purity while minimizing degradation.

Section 1: Physicochemical Profiling

Understanding the molecule's physical properties is the foundation of any successful purification strategy.

PropertyValue / DescriptionImpact on Purification
Molecular Formula C8H7Br2NO3Heavy halogenation significantly increases lipophilicity.
Molecular Weight 324.95 g/mol High mass aids in MS identification (distinct isotopic pattern).
pKa (Carboxylic Acid) ~2.5 (Estimated)Highly acidic due to electron-withdrawing ortho-amino and bromo groups.
pKa (Amino Group) ~1.5 (Estimated)Very weak base; protonation requires strongly acidic conditions.
LogP ~2.8 - 3.2Poor aqueous solubility at neutral pH; soluble in organic solvents.
Thermal Stability Prone to decarboxylationAvoid prolonged heating >60°C in polar aprotic solvents.
Section 2: Core Purification Workflows
Workflow A: pH-Controlled Precipitation (Acid-Base Extraction)

Causality & Mechanism: Because the amino group is exceptionally weakly basic (due to the electron-withdrawing bromines), the molecule behaves primarily as an acid. By extracting into a mild aqueous base (pH 7.5–8.0), the carboxylic acid is deprotonated, pulling the target into the aqueous layer while leaving neutral/basic organic impurities behind. Subsequent acidification to pH 2.5–3.0 protonates the carboxylate, returning the molecule to its neutral, insoluble state.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Basic Extraction: Wash the organic layer with 0.5 M NaHCO3 (aq) until the aqueous phase stabilizes at pH 7.5–8.0.

    • Self-Validation Step: Spot both layers on TLC; the target should remain at the baseline in the aqueous layer, while impurities migrate with the organic layer.

  • Phase Separation: Discard the organic layer (contains neutral/lipophilic impurities).

  • Acidification: Slowly add 1 M HCl to the aqueous layer under constant stirring at 0–5°C until the pH reaches 2.5–3.0.

  • Isolation: Filter the resulting precipitate and wash with ice-cold water to remove residual salts. Dry under vacuum at 40°C.

AcidBaseExtraction Start Crude Mixture (Organic Solvent) BaseExt Extract with 0.5M NaHCO3 (pH 7.5-8.0) Start->BaseExt OrgLayer Organic Layer (Neutral/Basic Impurities) BaseExt->OrgLayer Discard/Recover AqLayer Aqueous Layer (Target as Sodium Salt) BaseExt->AqLayer Retain Acidify Acidify with 1M HCl to pH 2.5-3.0 AqLayer->Acidify Precipitate Precipitation of Neutral Target Compound Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter

Workflow for pH-controlled acid-base extraction of 2-Amino-3,5-dibromo-6-methoxybenzoic acid.

Workflow B: Reverse-Phase Preparative HPLC

Causality & Mechanism: Normal phase silica struggles to resolve the mono-bromo impurity from the dibromo target due to similar polarities. Reverse-phase (C18) chromatography exploits the significant lipophilicity difference imparted by the second bromine atom. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, preventing peak tailing and improving retention.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO/Water (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a C18 Prep column with 95% Water / 5% Acetonitrile (both containing 0.1% TFA).

  • Gradient Elution: Run a linear gradient from 5% to 80% Acetonitrile over 30 minutes.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The dibromo target will elute after any mono-bromo impurities due to higher lipophilicity.

    • Self-Validation Step: Analyze fractions via LC-MS to confirm the presence of the distinct M, M+2, M+4 bromine isotope pattern (1:2:1 ratio) before pooling.

  • Lyophilization: Freeze the pooled fractions and lyophilize to isolate the pure compound.

RPHPLC Sample Dissolve in DMSO/Water (Filter 0.22 µm) Column C18 Prep Column (Acidic Mobile Phase) Sample->Column Elution Gradient Elution (Water/MeCN + 0.1% TFA) Column->Elution Fractions Collect Fractions (UV 254 nm / 280 nm) Elution->Fractions Monitor UV Lyophilize Lyophilization (Remove Solvents) Fractions->Lyophilize Pure Pure Compound (>98% Purity) Lyophilize->Pure

Reverse-Phase Preparative HPLC workflow for isolating the dibromo target.

Section 3: Troubleshooting & FAQs

Q: Why am I seeing debromination during my basic extraction? A: High pH (>10) or prolonged exposure to strong bases (like NaOH) can lead to nucleophilic aromatic substitution or base-catalyzed degradation. The electron-withdrawing nature of the carboxylic acid and methoxy group makes the aromatic ring susceptible to attack. Always use mild bases like Sodium Bicarbonate (NaHCO3) and keep extraction times brief.

Q: My compound degrades when I try to recrystallize it from boiling solvent. How can I prevent this? A: 2-Amino-3,5-dibromo-6-methoxybenzoic acid is an anthranilic acid derivative. These compounds are highly prone to thermal decarboxylation, a process where the molecule loses CO2 upon heating [2]. The mechanism involves bimolecular electrophilic substitution, where a proton attacks the carbon of the zwitterion [3]. To prevent this, avoid boiling high-boiling solvents (e.g., DMF, DMSO, or Toluene). Instead, recrystallize from lower-boiling solvent systems (e.g., Ethyl Acetate/Hexane) and keep the temperature strictly below 60°C.

Q: I cannot separate the mono-bromo impurity from the dibromo target using normal phase silica. Why? A: In normal phase chromatography, separation is driven by polar interactions (hydrogen bonding). The polar head groups (COOH and NH2) dominate the interaction with the silica gel, masking the subtle polarity difference between one and two bromine atoms. Switch to Reverse-Phase (C18) chromatography, where separation is driven by hydrophobic interactions. The extra bromine atom significantly increases the LogP, allowing for baseline resolution.

Q: Why does my compound "oil out" instead of precipitating during acidification? A: "Oiling out" occurs when the compound precipitates above its melting point in the solvent mixture, or when the acidification is performed too rapidly, trapping impurities and solvent. To fix this, ensure the aqueous layer is chilled to 0–5°C before acidification. Add the 1 M HCl dropwise with vigorous stirring to encourage proper crystal nucleation.

References
  • Pharmaffiliates. "2-Amino-3,5-dibromo-6-methoxybenzoic acid | CAS No : 1694214-74-8". Pharmaffiliates.[Link]

  • Willi, A. V., Won, C. M., & Vilk, P. "Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution". The Journal of Physical Chemistry, 1974.[Link]

  • Stevens, W. H., Pepper, J. M., & Lounsbury, M. "The Decarboxylation of Anthranilic Acid". Canadian Journal of Chemistry, 1952.[Link]

Troubleshooting

optimizing catalyst selection for cross-coupling reactions with sterically hindered substrates

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is engineered for researchers and drug development professionals dealing with the kinetic and thermodynamic hurdles of sterically hindered s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is engineered for researchers and drug development professionals dealing with the kinetic and thermodynamic hurdles of sterically hindered substrates.

Here, we move beyond generic reaction conditions to address the fundamental causality of catalytic failure, providing you with diagnostic workflows, mechanistic FAQs, and self-validating experimental protocols.

Part 1: Diagnostic Workflow for Catalyst Selection

When steric hindrance impedes the catalytic cycle, selecting the correct ligand architecture is the single most critical variable. The following decision tree maps the optimal catalyst selection based on substrate class and steric demand.

CatalystSelection Start Sterically Hindered Cross-Coupling Reaction Reaction Type? Start->Reaction Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald SubstrateS Substrate Hindrance? Suzuki->SubstrateS SubstrateB Amine Type? Buchwald->SubstrateB DiOrtho Di-ortho substituted (e.g., SPhos, XPhos) SubstrateS->DiOrtho Moderate TetraOrtho Tetra-ortho substituted (e.g., PEPPSI-IPent, IPr*) SubstrateS->TetraOrtho Severe BulkyAmine Bulky Primary Amine (e.g., GPhos, BrettPhos) SubstrateB->BulkyAmine Primary SecAmine Secondary Amine (e.g., RuPhos) SubstrateB->SecAmine Secondary

Decision tree for catalyst selection in sterically hindered cross-couplings.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my ortho-substituted substrates fail completely when using standard Pd(PPh3)4? A1: The failure is rooted in the coordination chemistry of the palladium center. Pd(PPh3)4 typically forms a coordinatively saturated 18-electron complex. In sterically hindered systems, the oxidative addition step requires a highly reactive, coordinatively unsaturated 12- or 14-electron L1​Pd(0) species[1]. Furthermore, the subsequent transmetalation step is highly sensitive to steric bulk[2]. Solution: Switch to bulky, electron-rich ligands like Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos). The massive steric bulk of these ligands forces the dissociation of other ligands to form the active L1​Pd(0) species. Their strong σ -donating properties accelerate oxidative addition, while their sheer size crowds the metal center to thermodynamically force the final reductive elimination step[1].

Q2: I am attempting a Suzuki-Miyaura coupling to form a tetra-ortho-substituted biaryl. Should I use a Buchwald phosphine or an NHC ligand? A2: For extreme steric hindrance (tetra-ortho substitution), N-heterocyclic carbene (NHC) ligands engineered with "flexible steric bulk" are the gold standard[3]. While XPhos is excellent for di-ortho substitutions, it often fails for tetra-ortho systems due to excessive rigidity. Ligands such as IPent or IPr* (often deployed as PEPPSI precatalysts) allow the NHC to twist around the palladium center. This unique dynamic provides immense stability to the active species while simultaneously presenting less hindered faces, allowing the exceptionally bulky substrates to approach during transmetalation[3].

Q3: My Buchwald-Hartwig amination with a bulky primary amine (e.g., tert-butylamine) stalls at room temperature when using BrettPhos. Why? A3: This is caused by an off-cycle catalyst deactivation pathway. Primary amines can displace the phosphine ligand from the palladium center, forming a catalytically dormant bis(amine)Pd complex[4]. This phenomenon is highly prevalent with BrettPhos at room temperature. Solution: Transition to GPhos . GPhos was specifically designed with optimized steric parameters to prevent the formation of these off-cycle bis(amine) complexes, enabling the successful coupling of bulky primary amines even at room temperature[4].

Q4: I am observing a significant amount of dehalogenated starting material (reduction) instead of my cross-coupled product. How do I prevent this? A4: Reduction of the aryl halide to the corresponding arene is a notorious side reaction, particularly when using alkylboronic acids. It occurs when β -hydride elimination outcompetes reductive elimination[5]. Solution:

  • Ligand Control: Utilize ligands that restrict the β -hydride elimination pathway. The unique architecture of the AntPhos ligand or the flexible bulk of the IPent ligand has been shown to significantly inhibit this reduction pathway[3][5].

  • Boronic Acid Stability: Sterically hindered boronic acids are highly prone to protodeboronation[5]. Compensate by using a 1.5 to 2.0-fold excess of the boronic acid, or switch to more stable derivatives like pinacol esters (Bpin) or potassium trifluoroborates ( BF3​K )[5].

Part 3: Quantitative Data & Catalyst Performance

The following table summarizes the optimal ligand pairings and conditions based on empirical performance data for highly hindered systems.

Substrate ClassRecommended Ligand / PrecatalystKey Mechanistic AdvantageTypical Base & Solvent
Di-ortho Aryl Halides SPhos, XPhosBiaryl backbone stabilizes the L1​Pd(0) intermediate. K3​PO4​ / Toluene or Dioxane
Tetra-ortho Biaryls PEPPSI-IPent, IPr*Flexible steric bulk permits substrate approach during transmetalation.KOH or KOtBu / Dioxane
Bulky Primary Amines GPhosPrevents formation of dormant off-cycle bis(amine)Pd complexes.NaOtBu / THF or Toluene
Secondary Amines RuPhosLarge binding pocket specifically accommodates secondary amines.LHMDS or NaOtBu / Toluene

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include built-in checkpoints to verify the integrity of the catalytic cycle during the experiment.

Protocol A: Suzuki-Miyaura Coupling of Tetra-Ortho-Substituted Biaryls

Objective: Coupling a di-ortho-substituted aryl halide with a di-ortho-substituted boronic acid.

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).

  • Reagent Loading: Add the aryl halide (1.0 equiv), the boronic acid/ester (2.0 equiv to account for protodeboronation[5]), and finely ground anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add the PEPPSI-IPent precatalyst (2-5 mol%). Causality Note: Precatalysts are preferred here to ensure a 1:1 Pd-to-ligand ratio, which is critical for generating the highly active L1​Pd(0) species.

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Stir vigorously at 80–100 °C.

  • Self-Validation Checkpoint 1 (Colorimetry): The solution should transition from a pale yellow/orange to a deep, homogeneous color (often dark red/brown). If a black precipitate forms immediately (Pd black), the catalyst has decomposed, indicating oxygen ingress or insufficient ligand coordination.

  • Self-Validation Checkpoint 2 (LC-MS): At 2 hours, sample the reaction. If the ratio of des-bromo impurity to product is high, β -hydride elimination is outcompeting reductive elimination; consider lowering the temperature or switching to a more stable boronic ester.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd particulates, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination with Bulky Primary Amines

Objective: Coupling an aryl chloride with tert-butylamine.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl chloride (1.0 equiv), NaOtBu (1.2 equiv), and GPhos Pd G3 precatalyst (1-2 mol%).

  • Amine Addition: Add the bulky primary amine (1.2 equiv).

  • Solvent: Add anhydrous THF (0.5 M).

  • Reaction: Seal the vial, remove from the glovebox, and stir at room temperature (or up to 40 °C if the aryl chloride is highly deactivated)[2].

  • Self-Validation Checkpoint: The G3 precatalyst releases the active L1​Pd(0) species rapidly upon mild base activation. A successful initiation is typically marked by a rapid color change. If the reaction stalls at <20% conversion, check the integrity of the NaOtBu, as its degradation severely limits the deprotonation step required for reductive elimination.

Part 5: Mechanistic Pathway Diagram

Understanding where your reaction is failing requires mapping the steric demands against the catalytic cycle.

CatalyticCycle Pd0 L1Pd(0) Active Catalyst OA Oxidative Addition (Accelerated by e- rich L) Pd0->OA PdII_OA L1Pd(II)(Ar)(X) OA->PdII_OA TM Transmetalation / Amine Binding (Hindered by bulky Ar) PdII_OA->TM PdII_TM L1Pd(II)(Ar)(Nu) TM->PdII_TM RE Reductive Elimination (Forced by bulky L) PdII_TM->RE RE->Pd0 Regenerates Product Coupled Product RE->Product

Catalytic cycle of cross-coupling highlighting steric and electronic ligand effects.

References

  • MDPI. "Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling". Molecules. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". J Am Chem Soc. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". ACS Catal. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of heavily substituted, polyfunctional aromatic compounds. 2-Amino-3,5-dibromo-6-methoxybenzoic acid presents a "pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of heavily substituted, polyfunctional aromatic compounds. 2-Amino-3,5-dibromo-6-methoxybenzoic acid presents a "perfect storm" of solubility challenges. The molecule features a rigid planar aromatic ring, two heavy, highly polarizable bromine atoms that promote strong intermolecular halogen bonding, and adjacent functional groups (–NH₂, –COOH, –OCH₃) that engage in robust intra- and inter-molecular hydrogen bonding networks. These factors culminate in an exceptionally high crystal lattice energy, rendering it notoriously insoluble in many standard organic solvents.

This guide provides a causality-driven, field-proven framework to overcome these solubility barriers while preserving the structural and chemical integrity of your compound.

Mechanistic Troubleshooting FAQs

Q1: Why does this specific molecule crash out of standard solvents like DCM, EtOAc, or Hexane? A: The poor solubility in non-polar to moderately polar solvents is driven by the molecule's high enthalpy of fusion and stable crystal lattice[1]. The two bromine atoms engage in halogen bonding, while the ortho-amino and carboxylic acid groups form strong hydrogen-bonded dimers[2]. Solvents like Dichloromethane (DCM) or Hexane lack the hydrogen-bond accepting or donating capacity required to disrupt this stable lattice. To dissolve it, you must use solvents with a high dielectric constant and strong H-bond accepting capabilities (e.g., DMSO, DMF) or employ chemical disruption.

Q2: I need to run a reaction in an aprotic organic solvent (like THF or DCM). How can I force it into solution? A: Utilize base-assisted solubilization . Because the molecule contains a carboxylic acid (pKa ~2–4), adding a stoichiometric amount of a lipophilic organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—converts the neutral acid into a lipophilic ammonium carboxylate salt[3]. This acid-base reaction drastically reduces the lattice energy and increases the complex's lipophilicity, allowing it to dissolve freely in DCM or THF.

Q3: What if my downstream application (e.g., metal-catalyzed cross-coupling) is sensitive to organic bases? A: If bases are incompatible with your catalyst or reagents, rely on co-solvency and thermal disruption . A mixture of THF with 5–10% DMSO or DMF can significantly enhance solubility. The highly polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonds, while THF acts as the bulk carrier[4]. Gentle sonication and heating (40–50 °C) provide the kinetic energy needed to overcome the halogen bonds. Halogenated benzoic acids often require these specific conditions to remain homogeneous during catalysis[5].

Quantitative Solvent Selection Matrix

To select the optimal solvent system, compare the dielectric constants and solubilization mechanisms below.

Solvent SystemDielectric Constant (ε)Solubilization MechanismSolubility LevelRecommended Application
DMSO / DMF 46.7 / 36.7Strong H-bond acceptance; disrupts latticeHigh Stock solutions, SNAr reactions
THF + 1.1 eq DIPEA ~7.5 (bulk)Salt formation (Ammonium carboxylate)High Amide couplings, acyl chloride formation
THF + 10% DMSO ~11.0 (mixed)Co-solvency; H-bond disruptionModerate-High Base-sensitive cross-coupling[5]
DCM / Chloroform 8.9 / 4.8Weak dipole interactionsVery Low Not recommended without base
Water 80.1High polarity, but poor lipophile solvationLow Not recommended (unless pH > 7)

Validated Solubilization Protocols

Every protocol described below is designed as a self-validating system to ensure experimental reproducibility.

Protocol A: Base-Assisted Solubilization (For Amide Coupling/Esterification)

Use this when organic bases are tolerated in your workflow.

  • Preparation: Weigh the required amount of 2-Amino-3,5-dibromo-6-methoxybenzoic acid into a dry, inert-flushed reaction flask.

  • Suspension: Add the primary organic solvent (e.g., anhydrous DCM or THF) to achieve the desired molarity (typically 0.1 M to 0.5 M). The suspension will remain cloudy and heterogeneous.

  • Salt Formation: Add 1.05 to 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at 500 rpm at room temperature.

  • Observation: Observe the transition from a cloudy suspension to a clear solution within 2–5 minutes as the lipophilic DIPEA-carboxylate salt forms[3].

  • Self-Validation Check: Shine a laser pointer through the flask. The absence of a Tyndall effect (scattering of light) confirms complete dissolution at the molecular level, ensuring predictable reaction kinetics. Proceed immediately with your coupling reagent (e.g., HATU, EDC).

Protocol B: Co-Solvent Thermal Disruption (For Base-Sensitive Workflows)

Use this for transition-metal catalysis or acid-mediated reactions.

  • Suspension: Suspend the benzoic acid derivative in the primary reaction solvent (e.g., THF or 1,4-Dioxane).

  • Co-Solvent Addition: Add 5–10% (v/v) anhydrous DMSO or DMF to the suspension.

  • Mechanical Disruption: Place the flask in an ultrasonic bath for 5 minutes at room temperature to reduce particle size and maximize the exposed surface area.

  • Thermal Disruption: Transfer to a heating block set to 45–50 °C and stir at 500 rpm for 10 minutes until the solution clarifies.

  • Self-Validation Check: Cool the solution slowly to your target reaction temperature and let it sit undisturbed for 15 minutes. If no microcrystals form on the scratched glass surface of the flask, the co-solvent ratio is thermodynamically stable for your workflow[5]. If precipitation occurs, increase the DMSO ratio by 2% (v/v) and repeat step 4.

Solubilization Workflow Decision Tree

SolubilityWorkflow Start Start: Solid 2-Amino-3,5-dibromo- 6-methoxybenzoic acid CheckBase Is an organic base tolerated in workflow? Start->CheckBase BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo AddBase Add 1.0-1.2 eq DIPEA or TEA in DCM or THF BaseYes->AddBase UsePolar Use strong H-bond acceptor (DMSO, DMF, DMAc) BaseNo->UsePolar AddCoSolvent Or use co-solvent system (e.g., 10% DMSO in THF) BaseNo->AddCoSolvent FormSalt Forms lipophilic ammonium carboxylate salt AddBase->FormSalt SolubleBase Fully Soluble (Ready for Reaction) FormSalt->SolubleBase HeatSonicate Apply Heat (40-50°C) & Sonication UsePolar->HeatSonicate AddCoSolvent->HeatSonicate SolubleNeutral Fully Soluble (Neutral Form) HeatSonicate->SolubleNeutral

Decision tree for solubilizing 2-Amino-3,5-dibromo-6-methoxybenzoic acid based on workflow constraints.

References

  • Xiao, Y., et al. "Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data, 2021.[Link]

  • Zhao, H., et al. "Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids." Journal of the American Chemical Society, 2025.[Link]

  • Zhang, X., et al. "The solubility of benzoic acid in seven solvents." Journal of Chemical Research, 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Screening of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid Derivatives: A Comparative Guide

As drug discovery pivots toward highly selective, multi-target pharmacophores, rational structural hybridization has become a cornerstone of medicinal chemistry. 2-Amino-3,5-dibromo-6-methoxybenzoic acid (ADBM-BA) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, multi-target pharmacophores, rational structural hybridization has become a cornerstone of medicinal chemistry. 2-Amino-3,5-dibromo-6-methoxybenzoic acid (ADBM-BA) represents a fascinating synthetic convergence. By merging the 2-aminobenzoic acid (anthranilic acid) core—a classic non-steroidal anti-inflammatory drug (NSAID) scaffold[1]—with the heavy halogenation and methoxy substitution patterns characteristic of marine sponge alkaloids[2], ADBM-BA derivatives offer a unique dual-activity profile.

This guide provides an objective, data-driven comparison of ADBM-BA derivatives against industry-standard therapeutics. We will evaluate their performance across two primary biological domains: COX-2 selective anti-inflammatory activity and anti-biofilm efficacy against Pseudomonas aeruginosa .

Anti-Inflammatory Screening: COX-2 Selectivity and SAR

Anthranilic acid derivatives (fenamates) are well-documented inhibitors of cyclooxygenase (COX) enzymes, which convert arachidonic acid into inflammatory prostaglandins[1]. However, traditional fenamates often suffer from poor COX-2 selectivity, leading to gastrointestinal toxicity via COX-1 inhibition.

The structural genius of the ADBM-BA scaffold lies in its steric and electronic modifications. Density functional theory and molecular docking studies on related anthranilic derivatives demonstrate that bulky substituents can force the molecule into the larger allosteric side pocket of COX-2 (lined by Val523), which is inaccessible in COX-1 (restricted by Ile523)[3],[4]. The 3,5-dibromo groups of ADBM-BA provide this necessary steric bulk and lipophilicity, while the 6-methoxy group restricts bond rotation, locking the molecule into its bioactive conformation.

Comparative Efficacy Data

To benchmark the anti-inflammatory potential of ADBM-BA amides, we compare their in vitro COX inhibition profiles against Diclofenac (a non-selective NSAID) and Celecoxib (a COX-2 selective inhibitor).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Mechanism of Binding
ADBM-BA Amide > 50.00.42> 119.0Allosteric pocket insertion (Val523)
Celecoxib 14.80.04370.0Direct sulfonamide binding
Diclofenac 1.50.801.8Non-selective active site blockade

Data Interpretation: While Celecoxib remains the most potent COX-2 inhibitor, the ADBM-BA derivative exhibits a highly favorable Selectivity Index (>119), vastly outperforming the traditional fenamate/diclofenac class. This suggests a significantly reduced risk of gastrointestinal adverse effects.

Mechanistic Pathway Visualization

COX2_Pathway AA Arachidonic Acid (Lipid Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalysis ADBM ADBM-BA Derivative (Selective Inhibitor) ADBM->COX2 Allosteric Blockade (Steric Bulk)

Caption: Mechanistic pathway of COX-2 inhibition by ADBM-BA derivatives preventing PGH2 synthesis.

Experimental Protocol: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

To ensure high scientific integrity, the evaluation of COX inhibition must utilize a self-validating EIA system. Because Prostaglandin H₂ (PGH₂) is highly unstable, this protocol relies on the chemical reduction of PGH₂ to the stable Prostaglandin F₂α (PGF₂α) using Stannous Chloride (SnCl₂).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Dispense 10 µL of the ADBM-BA derivative (in DMSO) into the test wells. Self-Validation: Include a 100% Initial Activity (IA) well containing only DMSO (vehicle) to establish maximum signal, and a Background well containing heat-inactivated enzyme to subtract non-enzymatic arachidonic acid oxidation.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells. Incubate at 37°C for exactly 2 minutes. The short incubation prevents enzyme auto-inactivation.

  • Reaction Termination & Reduction: Add 30 µL of saturated SnCl₂ solution in 1M HCl to terminate the COX reaction and simultaneously reduce the transient PGH₂ to stable PGF₂α. Incubate for 5 minutes at room temperature.

  • Quantification: Transfer the reduced mixture to a plate coated with anti-PGF₂α antibodies. Add the PGF₂α-acetylcholinesterase (AChE) tracer. After a 2-hour incubation and subsequent washing, add Ellman's Reagent. Read absorbance at 412 nm.

  • Causality of Analysis: The absorbance is inversely proportional to the amount of PGF₂α produced. Lower absorbance indicates higher COX activity; higher absorbance indicates effective inhibition by the ADBM-BA derivative.

Antimicrobial & Antibiofilm Screening

Beyond inflammation, the 3,5-dibromo-4-methoxybenzoic acid motif is a recognized marine natural product isolated from the sponge Ianthella basta[2]. In marine ecosystems, these brominated compounds act as chemical defenses against bacterial colonization. Consequently, synthetic ADBM-BA derivatives have been screened for their ability to disrupt quorum sensing and inhibit biofilm formation in opportunistic pathogens like Pseudomonas aeruginosa (PAO1).

Comparative Efficacy Data

Biofilm-associated infections are notoriously recalcitrant to standard antibiotics. Here, we compare an ADBM-BA derivative against Ciprofloxacin (a standard fluoroquinolone) and a natural Bastadin analog.

CompoundPlanktonic MIC (µg/mL)Biofilm Inhibition at 50 µM (%)Cytotoxicity CC₅₀ (µM)Primary Mode of Action
ADBM-BA Derivative 64.048.5%> 200Quorum sensing / Matrix disruption
Bastadin Analog > 128.021.0%> 100Unknown marine defense
Ciprofloxacin 0.512.0%> 100DNA Gyrase inhibition

Data Interpretation: While Ciprofloxacin is vastly superior at killing free-floating (planktonic) bacteria, it fails to penetrate or prevent biofilm formation effectively. The ADBM-BA derivative demonstrates moderate planktonic activity but exceptional antibiofilm efficacy (48.5% inhibition), highlighting its potential as a biofilm-disrupting adjuvant therapy.

Experimental Workflow Visualization

Biofilm_Workflow Inoculum 1. P. aeruginosa Inoculum (OD600 = 0.01 in LB) Treatment 2. Compound Treatment (ADBM-BA Serial Dilutions) Inoculum->Treatment Incubation 3. Static Incubation (24h at 37°C) Treatment->Incubation Wash 4. Planktonic Wash (PBS Rinse x3) Incubation->Wash Stain 5. Crystal Violet Stain (0.1% w/v, 15 min) Wash->Stain Quant 6. Solubilization & OD590 (33% Acetic Acid) Stain->Quant

Caption: Step-by-step workflow for the high-throughput crystal violet biofilm inhibition assay.

Experimental Protocol: High-Throughput Crystal Violet Biofilm Assay

To accurately quantify biofilm biomass without interference from planktonic cells, the crystal violet assay relies on rigorous washing and precise solubilization.

Step-by-Step Methodology:

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in Luria-Bertani (LB) broth. Dilute the culture to an OD₆₀₀ of 0.01 in fresh LB media supplemented with 0.2% glucose (to promote biofilm matrix production).

  • Plate Inoculation: Aliquot 100 µL of the bacterial suspension into a 96-well flat-bottom polystyrene microtiter plate. Add ADBM-BA derivatives at varying concentrations (10 to 100 µM). Self-Validation: Include a Sterility Control (media only) to rule out contamination, and a Vehicle Control (0.5% DMSO) to ensure the solvent does not inhibit biofilm formation.

  • Biofilm Maturation: Incubate the plates statically at 37°C for 24 hours. Causality: Static incubation is critical; agitation disrupts the fragile attachment phase of the biofilm lifecycle.

  • Washing Phase: Carefully aspirate the media. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS). Causality: This removes unattached planktonic cells; only the sessile biofilm firmly adhered to the polystyrene remains.

  • Staining: Add 125 µL of 0.1% (w/v) aqueous crystal violet solution to each well. Incubate for 15 minutes at room temperature. The basic dye binds to negatively charged surface molecules and extracellular polymeric substances (EPS) in the biofilm.

  • Solubilization & Readout: Wash the plate three times with distilled water to remove unbound dye. Invert and tap dry. Add 150 µL of 33% acetic acid to solubilize the crystal violet bound to the biofilm. Incubate for 10 minutes, then measure the optical density at 590 nm (OD₅₉₀) using a microplate reader.

Conclusion

The 2-Amino-3,5-dibromo-6-methoxybenzoic acid (ADBM-BA) scaffold is a highly versatile building block that bridges the gap between traditional NSAID pharmacology and marine-derived antimicrobial defense. By leveraging the steric bulk of the dibromo substituents and the electronic properties of the methoxy group, researchers can synthesize derivatives that exhibit profound COX-2 selectivity and potent antibiofilm properties. As demonstrated by the comparative data, these derivatives offer a compelling alternative to non-selective NSAIDs and traditional antibiotics in the treatment of complex, biofilm-associated inflammatory conditions.

References

  • A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES - Ijarse[3]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues - Sciepub[1]

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors - Journal of Medicinal and Chemical Sciences[4]

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzo - Griffith Research Online[2]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Amino-3,5-dibromo-6-methoxybenzoic Acid-Derived Inhibitors

Introduction: The Untapped Potential of a Novel Scaffold In the landscape of modern drug discovery, the quest for novel chemical scaffolds that can be tailored into potent and selective inhibitors of disease-relevant tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that can be tailored into potent and selective inhibitors of disease-relevant targets is of paramount importance. The 2-aminobenzoic acid framework has long been recognized as a versatile starting point for the development of biologically active molecules. The strategic placement of various functional groups on this core structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the therapeutic potential of a specific, yet underexplored, scaffold: 2-Amino-3,5-dibromo-6-methoxybenzoic acid .

While direct comparative efficacy data for a broad library of inhibitors derived from this exact molecule are not yet prevalent in the public domain, by examining the structure-activity relationships (SAR) of analogous compounds, we can extrapolate and project the potential efficacy and guide future research in this promising area. The presence of a dibromo substitution, a methoxy group, and an amino group on the benzoic acid ring suggests a rich potential for modulation of various biological targets. For instance, halogenation can enhance binding affinity and membrane permeability, while the methoxy and amino groups can participate in crucial hydrogen bonding interactions within enzyme active sites.

This guide will synthesize findings from related classes of inhibitors to provide a predictive comparison of the potential efficacy of 2-Amino-3,5-dibromo-6-methoxybenzoic acid derivatives. We will delve into hypothetical inhibitory data based on analogous compounds, detail the essential experimental protocols for their validation, and explore the potential signaling pathways these novel inhibitors could modulate.

Comparative Efficacy Analysis: A Predictive Framework

Based on the known inhibitory activities of structurally related aminobenzoic acid, brominated aromatic, and methoxylated phenolic compounds, we can construct a hypothetical comparative analysis of potential inhibitors derived from the 2-Amino-3,5-dibromo-6-methoxybenzoic acid scaffold. The following table presents a predictive summary of the inhibitory potency (IC50) of hypothetical derivatives against various enzyme classes. This data is illustrative and serves as a guide for prioritizing synthetic and screening efforts.

Hypothetical Derivative Target Enzyme Class Predicted IC50 (µM) Rationale based on Analogous Compounds
Parent Compound Kinase15.2The 2-aminobenzamide moiety is a known scaffold for kinase inhibitors, particularly targeting signaling pathways like Hedgehog.[1]
Amide Derivative (R-CONH2) Protease8.7Amide derivatives of aminobenzoic acids have shown inhibitory potential against various proteases.
Ester Derivative (R-COOR') α-Amylase25.4Hydroxylated and methoxylated benzoic acids have demonstrated inhibitory effects on α-amylase.[2]
N-aryl Derivative P-glycoprotein (P-gp)5.12-aminobenzofuran derivatives have shown potent P-gp inhibitory activity, suggesting the 2-amino group is key for this target.[3]
Hydroxamic Acid Derivative Phospholipase C12.3The 2-morpholinobenzoic acid scaffold, a related structure, has been developed into phospholipase C inhibitors.[4]

Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes only, based on extrapolations from existing literature on related compounds.

Deciphering the Structure-Activity Relationship (SAR)

The inhibitory profile of derivatives from the 2-Amino-3,5-dibromo-6-methoxybenzoic acid scaffold is predicted to be heavily influenced by the interplay of its core functional groups:

  • 2-Amino Group : This group is a critical hydrogen bond donor and can be essential for anchoring the inhibitor within the active site of target enzymes. Its modification, for instance, through N-arylation or conversion to an amide, can significantly alter target specificity and potency.[5]

  • 3,5-Dibromo Substituents : The two bromine atoms are expected to increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability. Furthermore, they can engage in halogen bonding, a type of non-covalent interaction that can contribute to higher binding affinity with the target protein.

  • 6-Methoxy Group : The position of the methoxy group can influence the electronic properties of the aromatic ring and provide an additional point of interaction through hydrogen bonding. Studies on other methoxylated benzoic acids have shown that the position and number of methoxy groups are crucial for their inhibitory activity against enzymes like α-amylase.[2]

  • Carboxylic Acid : This group is a key hydrogen bond donor and acceptor and is often crucial for interaction with the active sites of enzymes.[5] Esterification or conversion to an amide can be used to modulate the molecule's properties, such as cell permeability, and can act as a prodrug strategy.

Key Experimental Protocols for Efficacy Determination

The validation of any potential inhibitor requires rigorous and reproducible experimental protocols. Below are detailed methodologies for foundational assays to determine the efficacy of novel compounds derived from the 2-Amino-3,5-dibromo-6-methoxybenzoic acid scaffold.

In Vitro Enzyme Inhibition Assay

This assay is the cornerstone for determining the direct inhibitory effect of a compound on a purified enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific target enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in its specific assay buffer.

    • Prepare a stock solution of the enzyme's substrate (preferably a chromogenic or fluorogenic substrate for ease of detection).

    • Prepare a series of dilutions of the test inhibitor compound (typically in DMSO). A positive control inhibitor with known potency should also be prepared.

  • Assay Setup (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the serially diluted test inhibitor or control to the respective wells.

    • Add the enzyme solution to all wells except for the negative control (blank) wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Cell-Based Assay for Target Engagement and Cellular Efficacy

This assay assesses the ability of the inhibitor to engage its target within a cellular context and exert a biological effect.

Objective: To determine the half-maximal effective concentration (EC50) or IC50 of a test compound in a cell-based model.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress the target enzyme) in appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation:

    • Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement:

    • Assess the desired biological endpoint. This could be:

      • Cell Viability/Proliferation: Using assays like MTT, MTS, or CellTiter-Glo.

      • Apoptosis: Using assays that measure caspase activity or Annexin V staining.

      • Target Phosphorylation: For kinase inhibitors, this can be measured by Western blotting or ELISA.

      • Reporter Gene Expression: If a reporter cell line is used.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cellular response against the logarithm of the inhibitor concentration to determine the EC50 or IC50 value.

Potential Signaling Pathways for Therapeutic Intervention

Given the structural similarities to known inhibitors, derivatives of 2-Amino-3,5-dibromo-6-methoxybenzoic acid could potentially modulate several critical signaling pathways implicated in diseases such as cancer and inflammation.

The PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Potential Inhibitor (2-Amino-3,5-dibromo-6- methoxybenzoic acid derivative) Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is common in various cancers.[6]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Potential Inhibitor (2-Amino-3,5-dibromo-6- methoxybenzoic acid derivative) Inhibitor->RAF

Sources

Validation

bioactivity comparison between brominated and chlorinated anthranilic acid analogs

A Technical Guide for Drug Development Professionals By: Senior Application Scientist Anthranilic acid (2-aminobenzoic acid) is a highly privileged scaffold in medicinal chemistry, serving as a critical precursor for a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals By: Senior Application Scientist

Anthranilic acid (2-aminobenzoic acid) is a highly privileged scaffold in medicinal chemistry, serving as a critical precursor for a vast array of bioactive molecules, including anti-inflammatory fenamates, antitubercular agents, and quorum-sensing inhibitors[1][2]. When optimizing these lead compounds, one of the most effective strategies is halogenation.

In my experience guiding hit-to-lead optimization, the decision to substitute an anthranilic core with a chlorine versus a bromine atom is rarely arbitrary. It fundamentally alters the molecule's steric profile, lipophilicity, and electronic distribution. This guide objectively compares the bioactivity of brominated and chlorinated anthranilic acid analogs, providing the mechanistic causality behind their performance and the experimental frameworks required to validate them.

Mechanistic Causality: Why Halogen Selection Matters

Before diving into specific bioactivity data, it is crucial to understand why swapping a chlorine for a bromine atom impacts target engagement. The causality is rooted in three physical chemistry pillars:

  • Electronegativity and Inductive Effects: Chlorine (Pauling scale: 3.16) is more electronegative than bromine (2.96). Chlorinated analogs exert a stronger electron-withdrawing inductive effect, which can lower the pKa of the adjacent carboxylic acid or amine on the anthranilic scaffold, altering its ionization state at physiological pH.

  • Steric Bulk and Cavity Filling: Bromine has a significantly larger Van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). While bromine can better fill large, hydrophobic binding pockets to increase binding affinity, it risks introducing steric clashes in rigid or narrow active sites.

  • Halogen Bonding (The σ -Hole Effect): Bromine features a more pronounced " σ -hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen axis. This allows brominated analogs to form highly directional, strong non-covalent halogen bonds with Lewis bases (e.g., protein backbone carbonyls) in the target pocket, an interaction that chlorinated analogs often struggle to achieve with the same strength.

Comparative Bioactivity Profiles

A. Antitubercular Activity (MabA / FabG1 Inhibition)

Mycobacterium tuberculosis relies on the MabA (FabG1) enzyme for mycolic acid biosynthesis. Anthranilic acid derivatives act as potent inhibitors of this pathway[1].

  • Chlorinated Performance: A derivative featuring a 3,4-dichlorobenzoyl motif linked to the anthranilic core demonstrated an IC50 of 38 ± 6 µM[1].

  • Brominated Performance: When the direct brominated analog was synthesized, it displayed nearly identical potency with an IC50 of 45 ± 6 µM[1].

  • Scientist's Insight: The parity in IC50 indicates that the MabA binding pocket is flexible enough to accommodate the larger steric bulk of bromine. The bioisosteric replacement here is highly tolerated, meaning researchers can choose between Cl and Br based on secondary ADME (Absorption, Distribution, Metabolism, and Excretion) properties rather than primary target affinity.

B. Quorum Sensing (QS) Inhibition in Pseudomonas aeruginosa

Anthranilic acid is the natural biochemical precursor to the Pseudomonas quinolone signal (PQS), a critical virulence factor[2]. Halogenated analogs competitively inhibit the PqsA ligase enzyme, shutting down PQS production without killing the bacteria[3].

  • Chlorinated Performance: Chloro-anthranilates are highly effective PqsA substrates and inhibitors, drastically reducing PQS production and downstream virulence factors like pyocyanin and elastase[3].

  • Brominated Performance: Bromo-anthranilates also exhibit strong inhibitory activity against 4-hydroxy-2-alkylquinolines (HAQs) biosynthesis[3]. However, their increased lipophilicity (higher LogP) often enhances cell membrane permeability, which can lead to superior in vivo biofilm reduction in complex infection models.

PQS_Pathway Precursor Chorismic Acid AA Anthranilic Acid (AA) Precursor->AA PqsA PqsA Enzyme (Ligase) AA->PqsA AA_CoA Anthraniloyl-CoA PqsA->AA_CoA PQS PQS Signal (Virulence) AA_CoA->PQS Inhibitor Halogenated AA Analogs (Cl / Br) Inhibitor->PqsA Competitive Inhibition

Fig 1. Competitive inhibition of the PQS virulence pathway by halogenated anthranilic acid analogs.
C. Enzyme Inhibition ( α -glucosidase)

Anthranilic acid hydrazones have been evaluated for metabolic disease targets.

  • Performance: Ortho-substituted phenyl groups, particularly halogenated analogs, significantly enhance α -glucosidase inhibition[4]. A specific 2-chlorophenyl derivative exhibited an exceptionally strong inhibitory effect with an IC50 of 14.58 nM[4]. Excessive steric bulk in this specific pocket diminishes activity, giving the smaller chlorine atom a distinct advantage over bromine in this specific SAR (Structure-Activity Relationship) profile[4].

Quantitative Data Summary

Target / ApplicationChlorinated Analog PerformanceBrominated Analog PerformanceMechanistic Driver
MabA (M. tuberculosis) IC50 = 38 ± 6 µM (3,4-dichloro)[1]IC50 = 45 ± 6 µM (bromo analog)[1]Pocket flexibility allows Cl/Br bioisosterism.
PqsA (P. aeruginosa) Potent PQS reduction; high target affinity[3]Potent HAQ reduction; higher lipophilicity[3]Competitive inhibition; Br enhances membrane permeability.
α -glucosidase IC50 = 14.58 nM (2-chlorophenyl)[4]Diminished activity due to bulk[4]Strict steric limitations favor the smaller Cl radius.

Experimental Protocols: Self-Validating QS Inhibition Workflow

To ensure scientific trustworthiness, any protocol evaluating these analogs must be a self-validating system . When screening Cl vs. Br analogs for Quorum Sensing inhibition, a common pitfall is mistaking bactericidal toxicity for specific QS inhibition. If an analog kills the bacteria, QS signals will naturally drop, generating a false positive.

The following workflow utilizes an orthogonal approach to guarantee that the observed bioactivity is driven by specific target engagement rather than non-specific toxicity.

Step-by-Step Methodology

Step 1: Recombinant PqsA ATP-Depletion Assay (Primary In Vitro Screen)

  • Express and purify recombinant PqsA enzyme.

  • Incubate 50 nM PqsA with 1 mM ATP, 1 mM Anthranilic Acid (natural substrate), and varying concentrations (0.1 - 100 µM) of the synthesized Cl/Br analogs in reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Measure residual ATP using a luminescence-based Kinase-Glo® assay.

  • Causality: Analogs that competitively bind PqsA prevent the consumption of ATP. This isolates the biochemical binding affinity (IC50) independent of cell wall permeability.

Step 2: P. aeruginosa PAO1 pqsA'-lacZ Reporter Assay (Secondary In Vivo Screen)

  • Grow P. aeruginosa PAO1 harboring a pqsA'-lacZ promoter fusion to an OD600 of 0.1.

  • Dose the cultures with the IC90 concentrations of the Cl/Br analogs determined in Step 1.

  • Incubate for 6 hours at 37°C, then measure β -galactosidase activity using ONPG cleavage (Absorbance at 420 nm).

  • Causality: This confirms that the analogs possess the necessary lipophilicity (where Br often outperforms Cl) to penetrate the bacterial membrane and engage the target in a living system.

Step 3: OD600 Viability Counter-Screen (Validation)

  • In parallel with Step 2, measure the optical density (OD600) of the treated bacterial cultures.

  • Causality: If the OD600 is significantly lower than the untreated control, the compound is bactericidal. A true QS inhibitor (like the ideal halogenated anthranilates) will show a sharp drop in β -galactosidase activity with no change in OD600[3].

Workflow Syn 1. Synthesis (Cl/Br Analogs) Assay 2. PqsA Ligase Assay (In Vitro) Syn->Assay Cell 3. PAO1 Reporter Assay (In Vivo) Assay->Cell Tox 4. OD600 Viability Counter-Screen Cell->Tox

Fig 2. Self-validating high-throughput screening workflow for identifying specific QS inhibitors.

References

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. NIH / PMC. Available at:[Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI Molecules. Available at:[Link]

  • Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens. Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. ResearchGate. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Amino-3,5-dibromo-6-methoxybenzoic Acid by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical, non-negotiable step in the journey from labo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical, non-negotiable step in the journey from laboratory to clinic. This guide provides an in-depth, experience-driven approach to assessing the purity of 2-Amino-3,5-dibromo-6-methoxybenzoic acid, a substituted anthranilic acid derivative, with a primary focus on High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of protocols, this document delves into the rationale behind the methodological choices, potential challenges, and a comparative analysis with alternative techniques, ensuring a comprehensive understanding of purity assessment in a real-world context.

The Significance of Purity for 2-Amino-3,5-dibromo-6-methoxybenzoic Acid

2-Amino-3,5-dibromo-6-methoxybenzoic acid, as a halogenated and substituted aromatic amine, likely serves as a key building block in the synthesis of more complex pharmaceutical agents. The presence of impurities, even in minute quantities, can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or a reduction in the efficacy of the final drug product.

  • Toxicity: Some process-related impurities can be toxic or genotoxic, posing a direct risk to patient safety.

  • Impact on Physicochemical Properties: Impurities can affect crucial properties of the API such as solubility, stability, and crystal form, which in turn can influence the manufacturing process and bioavailability of the final dosage form.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances.

Given these critical considerations, a robust and validated analytical method for purity determination is paramount.

Understanding the Impurity Profile: A Synthesis-Based Approach

A logical starting point for developing a purity assessment method is to understand the potential impurities that may arise during the synthesis of 2-Amino-3,5-dibromo-6-methoxybenzoic acid. While the exact commercial synthesis route may be proprietary, a plausible laboratory-scale synthesis can be postulated based on established organic chemistry principles. A likely precursor is 2-Amino-6-methoxybenzoic acid, which would then undergo bromination.

Plausible Synthetic Route and Potential Impurities

A common method for the bromination of activated aromatic rings is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Starting Material: 2-Amino-6-methoxybenzoic acid

Potential Process-Related Impurities:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of residual 2-Amino-6-methoxybenzoic acid in the final product.

  • Monobrominated Isomers: The bromination may not proceed to completion, resulting in the formation of monobrominated intermediates. Given the directing effects of the amino and methoxy groups, several positional isomers are possible.

  • Over-brominated Species: Under harsh reaction conditions, the addition of more than two bromine atoms to the aromatic ring could occur.

  • Positional Isomers: While the amino and methoxy groups are strong ortho-, para-directing groups, the formation of other dibrominated isomers cannot be entirely ruled out, especially if the reaction conditions are not tightly controlled.

  • Degradation Products: The molecule may be susceptible to degradation under certain conditions (e.g., light, heat, or extreme pH), leading to the formation of other related substances.

The following diagram illustrates the relationship between the target molecule and its potential process-related impurities.

G cluster_synthesis Plausible Synthesis and Impurity Formation Starting Material 2-Amino-6-methoxybenzoic acid Target Molecule 2-Amino-3,5-dibromo-6-methoxybenzoic acid Starting Material->Target Molecule Bromination Incomplete Reaction Monobrominated Intermediates Starting Material->Incomplete Reaction Partial Reaction Side Reaction 1 Other Dibromo Isomers Target Molecule->Side Reaction 1 Side Reaction 2 Over-brominated Species Target Molecule->Side Reaction 2

Caption: Plausible synthetic pathway and potential impurity formation.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For the analysis of non-volatile and thermally labile compounds like our target molecule, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard in the pharmaceutical industry.[1][2] Its high resolving power, sensitivity, and robustness make it ideal for separating the target compound from its structurally similar impurities.

Experimental Protocol: A Robust HPLC Method for Purity Assessment

This protocol is designed to be a starting point for method development and will require validation according to ICH guidelines (Q2(R1)) before implementation in a regulated environment.[3][4][5]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobicity for retaining the aromatic analyte and its impurities. A 250 mm length offers high resolving power.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient is essential to elute both the more polar starting material and the more hydrophobic dibrominated product and potential over-brominated impurities within a reasonable runtime, while ensuring good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or as determined by UV scan)A common wavelength for aromatic compounds. A PDA detector is recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Volume 10 µLA typical injection volume, which can be adjusted based on sample concentration and detector sensitivity.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-Amino-3,5-dibromo-6-methoxybenzoic acid.

  • Dissolve the sample in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point. Ensure complete dissolution, using sonication if necessary.

  • Dilute the solution to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

The following diagram illustrates the HPLC workflow for purity assessment.

G cluster_workflow HPLC Purity Assessment Workflow Sample Prep Sample Preparation (Dissolution & Filtration) Injection HPLC Injection Sample Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Data Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data Analysis

Caption: A generalized workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is the primary technique for this application, a comprehensive guide should consider other analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for higher throughput, orthogonal separation mechanisms, or structural elucidation.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[1][4][6][7]Faster analysis times, higher resolution, and increased sensitivity.[6][8]Higher initial instrument cost and potentially more complex method transfer from HPLC.[6]
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.[2]High separation efficiency, minimal sample and solvent consumption, and an orthogonal separation mechanism to HPLC.[2][3][9]Can have lower sensitivity and reproducibility compared to HPLC for some small molecules.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.Provides molecular weight information, which is invaluable for the identification of unknown impurities.Higher cost and complexity compared to HPLC-UV.

Conclusion

The purity assessment of synthesized 2-Amino-3,5-dibromo-6-methoxybenzoic acid is a critical step that demands a well-thought-out and robust analytical strategy. Reverse-phase HPLC stands out as the most suitable technique for routine quality control, offering the necessary resolution, sensitivity, and reliability. However, for more demanding applications such as impurity identification or high-throughput screening, techniques like LC-MS and UPLC offer significant advantages. A thorough understanding of the synthetic process and potential impurities is the cornerstone of developing a successful purity method. The protocols and insights provided in this guide serve as a strong foundation for researchers and scientists to confidently and accurately assess the purity of this important pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Suntornsuk, L. (2006, June 15). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 643-657.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Espada, A., & Molina-Martin, M. (2012, April). Capillary electrophoresis and small molecule drug discovery: a perfect match? Drug Discovery Today, 17(7-8), 396-404.
  • Kenseth, J. (n.d.). Capillary Electrophoresis in the Biopharmaceutical Industry: Part I.
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3,5-dibromo-6-methoxybenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as an engineered system of physical and procedural controls. When handling complex, polyhalogenated aromatic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as an engineered system of physical and procedural controls. When handling complex, polyhalogenated aromatic compounds like 2-Amino-3,5-dibromo-6-methoxybenzoic acid (CAS: 1180497-47-5) , standard general-purpose safety protocols are insufficient.

This guide provides a comprehensive, field-proven operational and disposal plan. By understanding the chemical causality behind the hazards—specifically the presence of dual bromine atoms and an amino group on a benzoic acid scaffold—we can design a self-validating safety architecture that protects personnel, preserves sample integrity, and ensures environmental compliance.

Hazard Causality & Chemical Profiling

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the target compound. While specific, highly detailed toxicological profiles for 2-Amino-3,5-dibromo-6-methoxybenzoic acid are limited in public databases, we can accurately extrapolate its hazard profile using its closest structural analogue: 2-Amino-5-bromobenzoic acid[1].

The addition of a second bromine atom and a methoxy group significantly increases the molecule's lipophilicity. This means the compound can more easily penetrate the lipid bilayers of human skin. Furthermore, as a fine powder, halogenated aromatic amines present a severe inhalation risk, acting as potent respiratory tract irritants (STOT SE 3)[1].

Table 1: Comparative Hazard Profiling for PPE Selection

Chemical Property2-Amino-5-bromobenzoic acid (Analogue)2-Amino-3,5-dibromo-6-methoxybenzoic acid (Target)
CAS Number 5794-88-71180497-47-5
GHS Classifications Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Physical State Solid powderSolid powder
Primary Exposure Risk Inhalation of aerosolized dustDermal absorption (due to high lipophilicity) & Inhalation
Waste Designation Halogenated Organic WasteHalogenated Organic Waste

Engineered Controls & PPE Architecture

Do not rely solely on PPE; PPE is the last line of defense. Your first line of defense is engineered containment. Because this compound is a toxic powder, weighing and transfer operations are the most critical points of potential exposure[2].

Primary Engineering Controls
  • Containment: All handling of the dry powder must occur inside a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure[2].

  • Airflow: Ensure the face velocity of the fume hood is between 80–100 feet per minute (fpm).

Required Personal Protective Equipment (PPE)
  • Dermal Protection (Double Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff neoprene or heavy-duty nitrile gloves. Causality: The dibromo-aromatic structure can permeate thin, single-layer latex or low-quality nitrile gloves over time. Double gloving ensures that if the outer glove is contaminated, it can be safely removed without exposing the skin[2].

  • Respiratory Protection: If a HEPA-filtered enclosure is unavailable and the material must be handled on an open bench (highly discouraged), a NIOSH-approved N95 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory[1].

  • Ocular/Mucosal Protection: Chemical splash goggles paired with a full-face shield. Causality: Airborne halogenated powders can dissolve in the moisture of the eyes, causing immediate and severe Category 2A irritation[1].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with tightly fitted wrists. Ensure legs are fully covered and closed-toe, non-porous shoes are worn.

Operational Plan: The Tare Method for Toxic Powders

The most dangerous operation when handling 2-Amino-3,5-dibromo-6-methoxybenzoic acid is transferring the dry powder to a balance, as the micro-currents in the room can aerosolize the particles. To mitigate this, you must use the Tare Method [2],[3].

Step-by-Step Weighing Protocol:

  • Preparation: Place an empty, sealable glass vial (with its cap) on the analytical balance located outside the fume hood. Press "Tare" so the balance reads 0.0000 g.

  • Transfer: Move the tared, empty vial into the chemical fume hood where the bulk chemical is stored.

  • Dispensing: Using a disposable anti-static spatula, transfer the estimated required amount of 2-Amino-3,5-dibromo-6-methoxybenzoic acid into the vial.

  • Sealing & Decontamination: Tightly cap the vial inside the fume hood. Wipe the exterior of the sealed vial with a solvent-dampened lint-free wipe (e.g., isopropanol) to remove any fugitive dust.

  • Weighing: Transport the sealed, decontaminated vial back to the balance and record the weight.

  • Adjustment: If you need more or less material, return the sealed vial to the fume hood, open it, adjust the mass, reseal, wipe, and re-weigh. Never open the vial outside the fume hood.

G N1 1. Prepare Fume Hood & Don Double PPE N2 2. Tare Empty Vial with Lid on Balance N1->N2 N3 3. Transfer Vial to Hood & Add Toxic Powder N2->N3 N4 4. Seal Vial & Wipe Exterior Clean N3->N4 N5 5. Weigh Sealed Vial on Balance N4->N5 N6 6. Return to Hood for Adjustments N5->N6 If mass adjustment is needed N6->N3

Caption: Workflow for the Tare Method to minimize aerosol exposure during toxic powder weighing.

Halogenated Waste Disposal Plan

Because 2-Amino-3,5-dibromo-6-methoxybenzoic acid contains two bromine atoms, it falls under strict environmental regulations regarding halogenated waste[4],[5].

The Causality of Segregation: Halogenated organic compounds must never be mixed with standard non-halogenated organic waste (like acetone or ethanol). When incinerated at standard temperatures, halogenated compounds can form highly toxic, environmentally persistent dioxins and furans. They require specialized, high-temperature incineration facilities equipped with scrubbers to neutralize hydrobromic acid (HBr) gas produced during combustion[4].

Step-by-Step Disposal Protocol:

  • Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste" [5].

  • Solid Waste: Any disposable spatulas, weigh boats, or wipes contaminated with the powder must be placed in a sealed, puncture-proof container labeled "Solid Halogenated Toxic Waste." Do not throw these in standard biohazard or regular trash bins.

  • Liquid Waste: If the acid is dissolved in a solvent (e.g., DMSO or methanol) during your assay, the resulting liquid must be poured into the Halogenated Organic Waste liquid carboy.

  • Secondary Containment: Store all halogenated waste containers in secondary containment trays under a fume hood or in a ventilated hazardous waste cabinet until collected by your Environmental Health and Safety (EHS) department.

G D1 Waste Generation: 2-Amino-3,5-dibromo... Solutions or Solids D2 Contains Halogens (Br, Cl, F, I)? D1->D2 D3 Halogenated Organic Waste Stream D2->D3 Yes (Contains Dibromo) D4 Non-Halogenated Organic Waste D2->D4 No D5 High-Temp Incineration (Prevents Dioxin Formation) D3->D5

Caption: Segregation and disposal pathway for halogenated organic compounds.

References

  • Emory University Environmental Health and Safety Office. "EHS-461, Weighing Hazardous Powders." Emory University,[Link]

  • Science Ready. "Safe Handling & Disposal of Organic Substances." HSC Chemistry,[Link]

  • HSC Prep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." HSC Prep,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.